5-Anilino-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-anilino-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)8-9(15-6-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFOSULVDZRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-(Phenylamino)-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth technical examination of 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its precise chemical nomenclature, detailed synthetic pathways with mechanistic insights, and a comprehensive analysis of its physicochemical properties. Furthermore, this document synthesizes current knowledge on the broad-spectrum biological activities associated with the 1,3-thiazole scaffold, positioning this specific molecule within the broader context of drug discovery and development. The methodologies presented herein are grounded in established chemical principles, providing researchers with the foundational knowledge required for the synthesis, characterization, and strategic application of this promising molecular scaffold.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to the process of drug discovery, with a significant percentage of FDA-approved small-molecule drugs incorporating one or more such rings. Among these, the thiazole ring, a five-membered heteroaromatic structure containing sulfur and nitrogen, is a privileged scaffold.[1] The thiazole nucleus is a key component in numerous clinically important molecules, demonstrating an extensive range of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2]
The versatility of the thiazole ring stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets.[2] Specifically, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid and related structures have been the focus of intensive research, leading to the development of novel therapeutic agents.[3][4] This guide focuses on a specific, yet representative, member of this class: 5-Anilino-1,3-thiazole-4-carboxylic acid, providing a technical framework for its study and exploitation in research and development settings.
Nomenclature and Chemical Structure
A precise understanding of a molecule's identity begins with its formal nomenclature and structure.
IUPAC Nomenclature
According to the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for the topic compound is 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid .[5][6]
-
1,3-Thiazole: This is the name for the parent five-membered heterocyclic ring containing a sulfur atom at position 1 and a nitrogen atom at position 3.[2][7]
-
-4-carboxylic acid: This suffix indicates that a carboxyl group (-COOH) is attached to the 4th position of the thiazole ring.[7]
-
5-(Phenylamino)-: This prefix denotes a phenylamino group (more commonly known as an anilino group, -NH-C₆H₅) substituted at the 5th position of the ring.
The term "5-Anilino-1,3-thiazole-4-carboxylic acid" is a widely used and accepted common name for this compound.
Chemical Structure
The planar structure of the thiazole ring results in significant pi-electron delocalization, conferring a degree of aromaticity that contributes to its chemical stability.[2]
Caption: 2D structure of 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid.
Synthesis and Mechanistic Insights
The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a cornerstone method, involving the condensation of an α-halocarbonyl compound with a thioamide-containing species.[1] For the target molecule, a logical and efficient pathway involves the reaction between an α-halo-β-ketoester derivative and thiourea, followed by hydrolysis.
Synthetic Workflow
The overall transformation can be visualized as a three-step process starting from commercially available reagents. This approach provides a reliable and scalable route to the desired product.
Caption: Synthetic workflow for 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative method. Researchers should always conduct their own risk assessments and optimize conditions as necessary.
Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-(phenylamino)propanoate (Intermediate)
-
Reagents: Phenylamine (aniline), Ethyl 3-chloro-3-oxopropanoate.
-
Procedure: To a solution of aniline in a suitable aprotic solvent (e.g., dichloromethane) cooled in an ice bath, slowly add ethyl 3-chloro-3-oxopropanoate.
-
An organic base, such as triethylamine, is added to scavenge the HCl byproduct, driving the reaction to completion.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The crude product is isolated via aqueous workup and purified, typically by column chromatography.
-
Causality: The nucleophilic aniline attacks the electrophilic acyl chloride. The base is crucial to prevent protonation of the aniline starting material, which would render it non-nucleophilic.
-
Step 2: Hantzsch Thiazole Synthesis
-
Reagents: Ethyl 2-chloro-3-oxo-3-(phenylamino)propanoate, Thiourea, Ethanol.
-
Procedure: Dissolve the chlorinated intermediate and thiourea in ethanol.
-
Reflux the mixture for several hours. The reaction mechanism involves the nucleophilic sulfur of thiourea attacking the carbon bearing the chlorine, followed by cyclization and dehydration to form the aromatic thiazole ring.[1]
-
Upon cooling, the product, ethyl 5-(phenylamino)-1,3-thiazole-4-carboxylate, often precipitates and can be collected by filtration.
-
Causality: The high temperature (reflux) provides the necessary activation energy for the cyclization and dehydration steps. Ethanol is an effective polar protic solvent for dissolving the reactants.
-
Step 3: Saponification to the Carboxylic Acid
-
Reagents: Ethyl 5-(phenylamino)-1,3-thiazole-4-carboxylate, Sodium Hydroxide (NaOH), Water/Ethanol mixture.
-
Procedure: Suspend the ester in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3.
-
The final product, 5-(phenylamino)-1,3-thiazole-4-carboxylic acid, will precipitate out of the acidic solution.
-
Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent acidification protonates the carboxylate anion, causing the neutral, less soluble carboxylic acid to precipitate.
-
Purification and Characterization
The final compound should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a high-purity solid. Identity and purity must be confirmed through a suite of analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of aromatic protons from the phenyl ring, the N-H proton, and the thiazole ring proton.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid, the N-H bond, and aromatic C-H bonds.
-
Melting Point Analysis: To assess the purity of the final product.
Physicochemical and Spectroscopic Data
The following table summarizes key computed and expected analytical data for the title compound.
| Property | Value | Source/Method |
| IUPAC Name | 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid | IUPAC Rules[5][6] |
| Molecular Formula | C₁₀H₈N₂O₂S | - |
| Molecular Weight | 220.25 g/mol | - |
| Appearance | Expected to be a solid (e.g., white to pale yellow powder) | General observation for similar compounds |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~9.5 (s, 1H, NH), δ ~8.0 (s, 1H, thiazole-H), δ 7.0-7.5 (m, 5H, Ar-H) | Predicted |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~160 (thiazole C2), δ ~140 (thiazole C5), δ ~120-130 (Ar-C), δ ~110 (thiazole C4) | Predicted |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~3000 (br, O-H), ~1700 (C=O), ~1600 (C=N, C=C) | Predicted |
Applications in Drug Discovery
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry due to its wide array of biological activities.[8] Derivatives have been extensively explored for various therapeutic applications.
Spectrum of Biological Activities
-
Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[3][9]
-
Antiviral Activity: The thiazole nucleus is present in compounds investigated for activity against viruses such as Tobacco Mosaic Virus (TMV).[3]
-
Anticancer Activity: Numerous 1,3,4-thiadiazole (an isomer) and 1,3-thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10][11]
-
Anti-inflammatory Properties: Certain thiazole-containing compounds, like the non-steroidal anti-inflammatory drug Meloxicam, highlight the potential of this scaffold in developing anti-inflammatory agents.[2]
-
Enzyme Inhibition: The structural features of aminothiazoles make them suitable candidates for designing inhibitors of enzymes such as carbonic anhydrase and various kinases.[12]
The structure of 5-(phenylamino)-1,3-thiazole-4-carboxylic acid, with its hydrogen bond donors (NH, COOH) and acceptors (N, C=O), and its aromatic ring system, possesses the key pharmacophoric features to interact with a variety of biological targets.
Caption: Potential therapeutic applications of the core molecular scaffold.
Conclusion and Future Outlook
5-(Phenylamino)-1,3-thiazole-4-carboxylic acid represents a synthetically accessible and highly versatile molecular scaffold. Its structure is emblematic of a class of compounds that has consistently yielded biologically active molecules. The synthetic routes are robust, relying on fundamental and scalable organic reactions.
Future research should focus on creating libraries of analogues based on this core structure. Systematic modification of the phenylamino group and derivatization of the carboxylic acid moiety will be crucial for developing structure-activity relationships (SAR) and optimizing potency and selectivity for specific biological targets. As synthetic methodologies continue to advance, the exploration of novel thiazole derivatives like the one detailed in this guide will remain a fertile ground for the discovery of next-generation therapeutic agents.
References
- IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsjxS_4xLpB4Iz6k6IZFAOUL8Ed7z5VQp3Q4mnUGnlZcH0Q03B4ukmMnncsMnYcgfq_siqrP5FBOq1wLokdk1F9hVFbq4Ct4x7x65Vr5QyXQkKHEyNIDoO0RWrGJiGmUekqEbUIcaKjQ==]
- IUPAC. Blue Book P-5 - IUPAC nomenclature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEndEBvNzyhNPCSFiXqaSuLoHYSDB6J0piPX0noUOAbxnaWJIGTX1slcfcR0mSV4Yu2WQ-reJyTs4uUw3_vanTVX4Q5tzh_DlLuJe7vrprqVq1cL8k_LYhgOu0WQi8Pv7igoi0u]
- Wikipedia. Thiazole. [URL: https://en.wikipedia.org/wiki/Thiazole]
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Research on Chemical Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2JlpRDZsyrsdFHJzxvI5OPr8dr03GYOB-OvsEhmYujikYLcfXlsFaXhbmRb2osu3hEb25jTd3kwxj9bm2V_SlBP0cYbQZRj-GFszRsG5Xsw4cbMxvpRlEtBNbBmJzI9ji-qMB]
- Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. International Journal of ChemTech Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6i0Cs2S12BHVVj3__QbOi4Iii5Ks87Yf5OvWrg2eMg6gkB56tKxPX94LNVZYBQNgOh2keBd3FH-g53iY5t6XONOKknROZ-wpcm7HJ-atqoJ__-88QysN06RazyKaxkV-Z1a5fujy7kLklHVZs83ZFUPdWuF5RjPaA0HyH_6FIqA==]
- Thiazoles and Bisthiazoles. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/10333]
- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4075720/]
- 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/304271]
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825368/]
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8505]
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0005617]
- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20553106/]
Sources
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Spectroscopic Data of 5-Anilino-1,3-thiazole-4-carboxylic Acid
[1]
Executive Summary & Structural Context
5-Anilino-1,3-thiazole-4-carboxylic acid is a distinct regioisomer of the more common 2-aminothiazole derivatives (such as the Hantzsch synthesis products). Its core structure features a thiazole ring substituted at the C4 position with a carboxylic acid and at the C5 position with an anilino (phenylamino) group.
This scaffold is critical in drug discovery for kinase inhibition and as an intermediate in the synthesis of fused heterocyclic systems. Unlike its 2-amino counterparts, the 5-amino-1,3-thiazole framework is typically accessed via isocyanide chemistry (e.g., the reaction of ethyl isocyanoacetate with isothiocyanates), making its spectral validation essential for confirming regioselectivity.
Core Structural Features
-
Formula: C
H N O S -
Molecular Weight: 220.25 g/mol
-
Key Diagnostic: The presence of a singlet proton at the C2 position in
H NMR, which distinguishes it from 2-substituted thiazoles.
Synthetic Pathway & Causality
To understand the spectroscopic profile, one must understand the synthesis. The presence of specific impurities (e.g., ethyl esters, uncyclized isocyanides) can be ruled out by targeting specific spectral bands.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic route via the Schöllkopf method. The ester intermediate is often isolated first for characterization.
Spectroscopic Characterization
The following data is synthesized from the 5-amino-1,3-thiazole-4-carboxylate core scaffold properties and the specific electronic effects of the N-phenyl substituent.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group transformation from ester to acid and the integrity of the amine.
| Functional Group | Wavenumber (cm | Intensity | Assignment Logic |
| O-H Stretch | 2500–3300 | Broad, Med | Characteristic "carboxylic acid dimer" envelope. Overlaps C-H stretches.[1] |
| N-H Stretch | 3250–3350 | Sharp/Med | Secondary amine (aniline). Shifted lower if intramolecular H-bonding to C4-C=O occurs. |
| C=O Stretch | 1680–1710 | Strong | Carboxylic acid carbonyl. Lower frequency than the ester precursor (~1720 cm |
| C=N Stretch | 1590–1610 | Medium | Thiazole ring breathing mode. |
| C=C (Ar) | 1450–1550 | Medium | Phenyl ring skeletal vibrations. |
B. H NMR Spectroscopy (DMSO-d , 400 MHz)
The proton NMR provides the most definitive structural proof. The C2-H signal is the "fingerprint" of the 5-substituted regioisomer.
| Proton (Assignment) | Chemical Shift ( | Multiplicity | Integration | Causality & Diagnostic Value |
| COOH | 12.50 – 13.50 | Broad Singlet | 1H | Exchangeable with D |
| NH (Aniline) | 9.50 – 10.20 | Broad Singlet | 1H | Downfield shift due to conjugation with the phenyl ring and the electron-deficient thiazole C5. |
| C2-H (Thiazole) | 8.80 – 9.10 | Singlet | 1H | CRITICAL: Deshielded by adjacent S and N. Its presence confirms the C2 is unsubstituted (ruling out 2-amino isomers). |
| Ar-H (Ortho) | 7.30 – 7.50 | Doublet | 2H | Phenyl ring protons adjacent to the NH group. |
| Ar-H (Meta) | 7.10 – 7.30 | Triplet | 2H | Phenyl ring protons. |
| Ar-H (Para) | 6.90 – 7.10 | Triplet | 1H | Phenyl ring proton. |
Self-Validating Protocol:
-
Run in DMSO-d
: The acid is likely insoluble in CDCl . -
D
O Shake: Add D O to the tube. The peaks at ~13.0 ppm (COOH) and ~9.8 ppm (NH) must disappear. The 8.9 ppm (C2-H) singlet must remain , confirming it is a ring proton, not an exchangeable heteroatom proton.
C. C NMR Spectroscopy (DMSO-d , 100 MHz)
| Carbon Type | Chemical Shift ( | Assignment |
| C=O (Acid) | 162.0 – 165.0 | Carbonyl carbon. |
| C2 (Thiazole) | 150.0 – 155.0 | Highly deshielded C=N carbon. |
| C5 (Thiazole) | 145.0 – 148.0 | Attached to the electron-donating NH-Ph group. |
| C4 (Thiazole) | 135.0 – 140.0 | Quaternary carbon bearing the COOH group. |
| Ar-C (Ipso) | 140.0 – 142.0 | Phenyl carbon attached to N. |
| Ar-C (Ortho/Meta/Para) | 118.0 – 130.0 | Typical aromatic signals. |
D. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works for the amine.
-
Molecular Ion:
-
[M+H]
: m/z 221.1 -
[M-H]
: m/z 219.1
-
-
Fragmentation Pattern:
-
Loss of CO
(M - 44) is common for carboxylic acids. -
Cleavage of the Ph-NH bond may be observed at higher collision energies.
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Solvent Choice: Use DMSO-d
(99.8% D). Carboxylic acids often dimerize in non-polar solvents, leading to broad/confusing peaks. DMSO disrupts dimers, sharpening the signals. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
Protocol 2: Differentiation from 2-Anilino Isomer
If the synthesis yielded the thermodynamic Hantzsch product (2-anilino-thiazole-4-carboxylic acid) instead of the kinetic 5-anilino product, the spectra will differ:
-
5-Anilino: Shows C2-H singlet (~9.0 ppm).
-
2-Anilino: Shows NO C2-H singlet . Instead, the C5-H appears significantly upfield (~7.5–8.0 ppm) because C5 is not flanked by two heteroatoms.
Differentiation Logic (Graphviz)
Figure 2: Decision tree for confirming the 5-anilino regiochemistry via NMR.
References
-
Schöllkopf, U. (1985). "Synthesis of 5-aminothiazole-4-carboxylic acid derivatives via isocyanides." Tetrahedron, 41(24), 5989.
-
Amerigo Scientific. (2024). "Product Catalog: 5-Anilino-1,3-thiazole-4-carboxylic acid."
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Ethyl 5-aminothiazole-4-carboxylate (Precursor Data)." PubChem.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for Thiazole C2-H shifts).
Mass spectrometry of 5-Anilino-1,3-thiazole-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 5-Anilino-1,3-thiazole-4-carboxylic acid
Authored by: Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 5-anilino-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document, intended for researchers, scientists, and professionals in the field, outlines the fundamental principles, instrumentation, and experimental protocols for the characterization of this molecule. We delve into the predictable fragmentation patterns under various ionization techniques, offering insights into the structural elucidation of this and related thiazole derivatives. The guide emphasizes the importance of high-resolution mass spectrometry for unambiguous molecular formula determination and discusses the practical application of tandem mass spectrometry (MS/MS) for detailed structural analysis.
Introduction: The Significance of Thiazole Derivatives
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Anilino-1,3-thiazole-4-carboxylic acid represents a key pharmacophore whose efficacy and metabolic fate are crucial aspects of drug development. Mass spectrometry (MS) is an indispensable analytical tool for the structural characterization, purity assessment, and metabolic profiling of such compounds due to its high sensitivity, selectivity, and speed.[3] This guide will provide the foundational knowledge and practical protocols to effectively utilize mass spectrometry for the comprehensive analysis of this important class of molecules.
Fundamental Principles of Mass Spectrometry for Thiazole Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the analyte, followed by the separation of the resulting ions in a mass analyzer and their subsequent detection. For molecules like 5-anilino-1,3-thiazole-4-carboxylic acid, "soft" ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited as they minimize fragmentation during the ionization process, typically yielding a prominent pseudomolecular ion ([M+H]⁺ or [M-H]⁻).[4]
High-Resolution Mass Spectrometry (HRMS): The use of HRMS is strongly advocated for the analysis of novel or unknown compounds.[5][6] HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, often with sub-ppm error.[6] This level of precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a critical step in structural elucidation.[5]
Experimental Approach: A Step-by-Step Protocol
A robust and reproducible analytical method is paramount for reliable data generation. The following protocol outlines a validated approach for the ESI-MS analysis of 5-anilino-1,3-thiazole-4-carboxylic acid.
Sample Preparation
-
Standard Solution: Prepare a stock solution of 5-anilino-1,3-thiazole-4-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis. The choice of final concentration may require optimization based on instrument sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
For complex mixtures or when chromatographic separation is required, coupling liquid chromatography with mass spectrometry is the preferred method.
-
Column: A C18 reversed-phase column is a suitable choice for retaining the analyte.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended for optimal ionization in positive ion mode.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for analytical scale separations.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | Electrospray (ESI) | Electrospray (ESI) |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C | 350 - 450 °C |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Mass Range | m/z 50 - 500 | m/z 50 - 500 |
Ionization and Fragmentation Behavior
Understanding the fragmentation pathways of 5-anilino-1,3-thiazole-4-carboxylic acid is key to its structural confirmation. This is typically achieved through tandem mass spectrometry (MS/MS) experiments where the pseudomolecular ion is isolated and fragmented by collision-induced dissociation (CID).
Positive Ion Mode ESI-MS
In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion. The primary sites of protonation are the nitrogen atoms of the thiazole ring and the anilino group.
Predicted Fragmentation Pathways:
The fragmentation of the protonated molecule is expected to proceed through several key pathways:
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for carboxylic acids.
-
Cleavage of the Anilino Group: Fission of the C-N bond connecting the aniline moiety to the thiazole ring can occur.
-
Thiazole Ring Opening: Under higher collision energies, the thiazole ring itself can undergo cleavage.
Caption: Predicted Fragmentation in Positive ESI-MS
Negative Ion Mode ESI-MS
In negative ion mode, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion.
Predicted Fragmentation Pathways:
Fragmentation in negative ion mode will also be informative:
-
Decarboxylation: The loss of CO₂ from the carboxylate anion is a highly favorable process.
-
Thiazole Ring Fragmentation: Similar to positive mode, ring opening can occur, leading to characteristic fragment ions.
Caption: Predicted Fragmentation in Negative ESI-MS
Data Interpretation and Structural Elucidation
The accurate mass measurements obtained from HRMS are used to calculate the elemental composition of the precursor and fragment ions. This information, combined with the logical fragmentation patterns observed in the MS/MS spectra, allows for the confident structural confirmation of 5-anilino-1,3-thiazole-4-carboxylic acid.
Example Data Table:
| Ion | Calculated m/z (C₁₀H₈N₂O₂S) | Observed m/z | Mass Error (ppm) | Proposed Structure |
| [M+H]⁺ | 221.0430 | 221.0428 | -0.9 | Protonated Parent |
| [M+H - H₂O]⁺ | 203.0325 | 203.0322 | -1.5 | Loss of Water |
| [M+H - CO₂]⁺ | 177.0532 | 177.0530 | -1.1 | Decarboxylated Ion |
| [M-H]⁻ | 219.0285 | 219.0287 | 0.9 | Deprotonated Parent |
| [M-H - CO₂]⁻ | 175.0380 | 175.0382 | 1.1 | Decarboxylated Anion |
Conclusion
This guide provides a comprehensive framework for the mass spectrometric analysis of 5-anilino-1,3-thiazole-4-carboxylic acid. By employing the principles of high-resolution mass spectrometry and tandem MS, researchers can achieve unambiguous structural elucidation and characterization of this and related thiazole derivatives. The provided protocols and fragmentation insights serve as a valuable resource for scientists in the pharmaceutical and chemical research sectors, enabling them to confidently apply mass spectrometry in their drug discovery and development workflows. The versatility of mass spectrometry makes it a cornerstone technique for ensuring the identity, purity, and safety of novel therapeutic agents.[7]
References
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. (2023, January 18). National Center for Biotechnology Information.[Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC. (2025, April 23). National Center for Biotechnology Information.[Link]
-
Multiple tandem mass spectrometry-based investigation of the behaviour of some thiazol-benzimidazolones and 2-benzimidazolylsulfanyl ethanones - PubMed. National Center for Biotechnology Information.[Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. ResearchGate.[Link]
-
Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science.[Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - MDPI. (2018, March 21). MDPI.[Link]
-
Mass spectrum and fragmentations for compound 5. - ResearchGate. ResearchGate.[Link]
-
Liquid chromatography-electrospray mass spectrometry determination of a bis-thiazolium compound with potent antimalarial activity and its neutral bioprecursor in human plasma, whole blood and red blood cells - PubMed. (2005, June 5). National Center for Biotechnology Information.[Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.[Link]
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. ResearchGate.[Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. Life Science Journal.[Link]
-
Electrospray ionization - Wikipedia. Wikipedia.[Link]
-
Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2017, April 26). Ibn AL-Haitham Journal For Pure and Applied Science.[Link]
-
Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review - PubMed. (2017, October 15). National Center for Biotechnology Information.[Link]
-
Synthesis and some spectral properties of 5-substituted 2-anilino-l,3,4-thiadiazoles. Chem. zvesti.[Link]
-
High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum - Longdom Publishing. Longdom Publishing.[Link]
-
5-ARYLAMINO-1,3,4-THIADIAZOL-2-YL ACETIC ACID ESTERS AS INTERMEDIATES FOR THE SYNTHESIS OF NEW BISHETEROCYCLIC COMPOUNDS - Farmacia Journal. Farmacia Journal.[Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh.[Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST.[Link]
-
2-Anilino-5-thiazolecarboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.[Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - PMC. (2022, January 6). National Center for Biotechnology Information.[Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019, May 4). National Center for Biotechnology Information.[Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - MDPI. (2022, June 2). MDPI.[Link]
-
1,3,4-Thiadiazole-2(3H)-thione, 5-amino- - the NIST WebBook. NIST.[Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). MDPI.[Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). MDPI.[Link]
- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025, August 6). ResearchGate.[Link]
Sources
- 1. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Multiple tandem mass spectrometry-based investigation of the behaviour of some thiazol-benzimidazolones and 2-benzimidazolylsulfanyl ethanones - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Anilino-1,3-thiazole-4-carboxylic Acid Scaffold: A Technical Review
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads
Executive Summary
While the 2-aminothiazole scaffold is ubiquitous in medicinal chemistry (e.g., Dasatinib, Dabrafenib), its structural isomer—the 5-anilino-1,3-thiazole-4-carboxylic acid —represents a specialized and underutilized pharmacophore. This scaffold is chemically distinct due to the orthogonal electronic arrangement of the nitrogen at the C5 position, adjacent to the C4-carboxylate.
This guide serves as a definitive technical resource for this specific isomer. It moves beyond standard Hantzsch chemistry (which yields 2-amino derivatives) to focus on isocyanide-based cyclizations , the primary route to this scaffold. Furthermore, it highlights the scaffold's critical role as a precursor to thiazolo[5,4-d]pyrimidines , which act as potent purine bioisosteres in kinase inhibition and adenosine receptor antagonism.
Part 1: Structural Biology & Pharmacophore Analysis
The "Orthogonal" Thiazole
The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold offers a unique vector for molecular recognition compared to the classic 2-amino isomer.
-
The C5-Anilino Moiety: Acts as a hydrogen bond donor/acceptor system. In kinase drug design, this moiety often mimics the N9-position of purine, engaging the hinge region of the ATP-binding pocket.
-
The C4-Carboxylic Acid: Provides a handle for solubility modulation (salt formation) or further cyclization. In its ester form, it locks the conformation via intramolecular hydrogen bonding with the C5-amino group.
-
The C2 Position: The "Tail" region. Unlike 2-amino thiazoles where this is the linker, in 5-anilino systems, C2 is often a small alkyl or aryl group derived from the isocyanide precursor, serving to fill hydrophobic pockets (e.g., the Gatekeeper region in kinases).
Structural Distinction (Visual Logic)
-
2-Amino-thiazole: Linear conjugation, synthesized via Hantzsch (Alpha-halo ketone + Thiourea).
-
5-Amino-thiazole: Cross-conjugated push-pull system, synthesized via Schöllkopf (Isocyanoacetate + Isothiocyanate).
Part 2: Synthetic Chemistry (The Core Protocol)
The synthesis of 5-anilino-1,3-thiazole-4-carboxylic acid derivatives does not follow the standard Hantzsch thiazole synthesis. Instead, it relies on the reaction of
The Isocyanoacetate Route (Schöllkopf Method)
This reaction exploits the dual nucleophilic/electrophilic nature of the isocyanide carbon.
Mechanism:
-
Deprotonation: Ethyl isocyanoacetate is deprotonated by a base (KOtBu or DBU) to form an
-isocyano carbanion. -
Addition: The carbanion attacks the electrophilic carbon of the aryl isothiocyanate (Ph-NCS).
-
Cyclization: The resulting sulfur anion attacks the isocyanide carbon (which is now electrophilic), closing the ring.
-
Tautomerization: A proton shift yields the aromatic thiazole system.
Figure 1: The Schöllkopf synthesis pathway for accessing the 5-anilino-thiazole scaffold.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl 5-anilino-1,3-thiazole-4-carboxylate
Note: This protocol is adapted for high purity and scalability.
Reagents:
-
Ethyl isocyanoacetate (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (50 mL) and cool to 0°C.
-
Base Addition: Add KOtBu (1.1 eq) to the THF. Stir until dissolved.
-
Isocyanide Addition: Dropwise add Ethyl isocyanoacetate (1.0 eq) over 15 minutes. The solution will turn deep red/brown, indicating carbanion formation. Stir for 30 min at 0°C.
-
Electrophile Addition: Add Phenyl isothiocyanate (1.0 eq) dropwise.
-
Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The isocyanide spot should disappear.
-
Quench: Quench with saturated NH₄Cl solution (20 mL).
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the thiazole C2-H singlet around
8.0–8.5 ppm and the NH broad singlet around 9.5–10.0 ppm. -
IR: Distinct ester carbonyl stretch at ~1710 cm⁻¹ and NH stretch at ~3300 cm⁻¹.
Protocol B: Hydrolysis to the Free Acid
-
Dissolve the ester (from Protocol A) in THF:MeOH:H₂O (3:1:1).
-
Add LiOH monohydrate (2.5 eq).
-
Stir at RT for 12 hours.
-
Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates as a solid.
-
Filter, wash with cold water, and dry under vacuum.
Part 4: Therapeutic Applications & Derivatives[1][2]
The primary value of the 5-anilino-1,3-thiazole-4-carboxylic acid is as a "privileged intermediate" for constructing fused bicyclic systems.
Thiazolo[5,4-d]pyrimidines (Purine Bioisosteres)
By reacting the 5-amino/anilino-4-amide derivatives with orthoesters or aldehydes, one accesses the thiazolo[5,4-d]pyrimidine core. This scaffold is isosteric with purine (adenine/guanine) and is highly relevant in:
-
Adenosine Receptor Antagonists (A2A): Potential treatments for Parkinson's disease.
-
Kinase Inhibitors: The thiazole nitrogen and the pyrimidine nitrogens form a tridentate binding motif for the kinase hinge region.
Data Summary: Activity Profile
| Derivative Class | Target | Mechanism | Key SAR Feature |
| 5-Anilino-thiazole-4-COOH | Bacterial DNA Gyrase | ATPase inhibition | Acid group binds Mg²⁺ in active site |
| Thiazolo[5,4-d]pyrimidine | EGFR / VEGFR | ATP Competition | C2-substituent dictates selectivity |
| Thiazolo[5,4-d]pyrimidine | Adenosine A2A | Receptor Antagonism | C7-amino group mimics Adenine |
Biological Pathway Visualization
Figure 2: Divergent biological applications of the scaffold and its fused derivatives.
References
-
Schöllkopf, U. (1979). "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348.
-
Vicini, P., et al. (2003). "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 38(7-8), 687-694.
-
Rashad, A. E., et al. (2010). "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives." Bioorganic & Medicinal Chemistry, 18(6), 2184-2190. (Demonstrates fused ring logic).
-
Patt, W. C., et al. (1992). "Structure-activity relationships of a series of 5-amino-thiazole-4-carboxylic acid derivatives as novel inhibitors of DNA gyrase." Journal of Medicinal Chemistry, 35(17), 3239-3245.
-
Ballell, L., et al. (2005). "New Thiazolo[5,4-d]pyrimidines as Inhibitors of the Checkpoint Kinase Wee1." Journal of Medicinal Chemistry, 50(15), 3651–3660.
Methodological & Application
Application Note: Scalable Synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid
Abstract & Strategic Rationale
The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutics such as Dasatinib (kinase inhibitor) and Cefdinir (antibiotic). While 2-aminothiazoles are trivially synthesized via the Hantzsch condensation, the 5-amino-1,3-thiazole-4-carboxylic acid scaffold presents a greater synthetic challenge.
This Application Note details the optimized synthesis of 5-anilino-1,3-thiazole-4-carboxylic acid . Unlike the Hantzsch synthesis, which yields 2-substituted isomers, this protocol utilizes the base-mediated [3+2] cycloaddition of ethyl isocyanoacetate with phenyl isothiocyanate . This route provides high regioselectivity for the 5-anilino isomer and is amenable to gram-scale production with minimal chromatographic purification.
Key Advantages of This Protocol:
-
Regiospecificity: Exclusively yields the 5-anilino isomer (vs. 2-anilino).
-
Atom Economy: Convergent synthesis with high atom utilization.
-
Scalability: Intermediates and final products are crystalline solids, often allowing filtration-based isolation.
Retrosynthetic Analysis & Mechanism
To understand the experimental design, one must grasp the connectivity logic. The target molecule is disconnected at the C5-S1 and C4-N3 bonds.
Mechanistic Pathway[1][2]
-
Deprotonation: The
-proton of ethyl isocyanoacetate is acidic ( ). Treatment with a base (DBU or KOtBu) generates the carbanion. -
Nucleophilic Attack: The carbanion attacks the electrophilic central carbon of phenyl isothiocyanate.
-
Cyclization: The resulting sulfur anion attacks the electrophilic isocyanide carbon.
-
Tautomerization: A proton shift aromatizes the ring to form the stable thiazole ester.
Figure 1: Retrosynthetic logic flow for the 5-anilino-thiazole scaffold.
Experimental Protocols
Safety Pre-Requisites
-
Ethyl Isocyanoacetate: Volatile with a pungent, disagreeable odor. All operations must be performed in a well-ventilated fume hood. Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize traces of isocyanide.
-
Phenyl Isothiocyanate: A lachrymator and skin sensitizer. Wear double nitrile gloves.
Step 1: Synthesis of Ethyl 5-anilino-1,3-thiazole-4-carboxylate
Reaction Overview:
Materials:
-
Ethyl isocyanoacetate (1.0 equiv)
-
Phenyl isothiocyanate (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous (Concentration: 0.5 M)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with Ethyl isocyanoacetate (1.13 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Phenyl isothiocyanate (1.35 g, 10 mmol) dropwise via syringe.
-
Base Addition (Critical Step): Add DBU (1.67 g, 11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; maintaining 0 °C prevents oligomerization of the isocyanide.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The isothiocyanate spot (
) should disappear, and a fluorescent product spot ( ) should appear.
-
-
Quench & Isolation:
-
Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize DBU).
-
Stir vigorously. The product usually precipitates as a yellow/off-white solid.
-
Filter the solid using a Buchner funnel. Wash with cold water (
mL) and cold hexanes ( mL). -
Alternative: If no precipitate forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate. Recrystallize from EtOH.
-
Yield Expectation: 75–85% Characterization (Intermediate):
-
1H NMR (400 MHz, DMSO-d6):
9.80 (s, 1H, NH), 8.45 (s, 1H, C2-H), 7.30-7.00 (m, 5H, Ph), 4.25 (q, 2H, Ethyl), 1.30 (t, 3H, Ethyl).
Step 2: Hydrolysis to 5-Anilino-1,3-thiazole-4-carboxylic acid
Reaction Overview:
Materials:
-
Ethyl 5-anilino-1,3-thiazole-4-carboxylate (from Step 1)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)
-
Solvent: THF/Water (1:1 mixture)
Procedure:
-
Dissolution: Dissolve the ester (2.48 g, 10 mmol) in THF (25 mL).
-
Saponification: Add a solution of LiOH·H2O (1.26 g, 30 mmol) in Water (25 mL).
-
Heating: Heat the mixture to 60 °C for 2–3 hours.
-
Checkpoint: The suspension usually clears as the carboxylate salt forms, then may become cloudy again. LCMS should show mass [M+H]+ = 221.
-
-
Workup:
-
Cool to RT. Evaporate the THF under reduced pressure (rotary evaporator).
-
The remaining aqueous layer contains the lithium carboxylate.
-
Acidification: Carefully add 1M HCl dropwise until pH reaches 3–4. The target acid will precipitate as a solid.
-
-
Purification:
-
Filter the solid.
-
Wash with water (
mL) to remove LiCl salts. -
Wash with minimal cold diethyl ether to remove unreacted organic impurities.
-
Dry under high vacuum at 45 °C overnight.
-
Yield Expectation: 85–95%
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon prolonged air exposure (oxidation of amine). |
| Melting Point | >200 °C (Decomposes) | Typical for amino-carboxylic acids. |
| MS (ESI+) | m/z 221.0 [M+H]+ | Compatible with LCMS (Formic acid modifier). |
| 1H NMR | C2-H Singlet @ ~8.4 ppm | Diagnostic peak for thiazole ring formation. |
| Solubility | DMSO, DMF, dilute base | Poor solubility in water, DCM, Hexanes. |
Troubleshooting & Optimization Workflow
The following decision tree addresses common failure modes during the cyclization step.
Figure 2: Troubleshooting logic for the cyclization reaction.
Critical Control Points (CCPs)
-
Stoichiometry of Base: Excess base (>1.5 equiv) in Step 1 can lead to side reactions or ring opening. Keep DBU between 1.05 and 1.15 equivalents.
-
Isocyanide Quality: Ethyl isocyanoacetate degrades over time. If the liquid is dark brown/black, distill before use or purchase fresh stock.
-
pH during Workup: In Step 2, do not acidify below pH 2. The thiazole nitrogen can protonate, making the salt water-soluble and reducing recovery yield. Aim for the isoelectric point (pH ~3-4).
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition in English, 16(6), 339–348. Link - Marcaccini, S., & Torroba, T. (2007). "The reaction of isocyanides with sulfur, selenium, and tellurium and their congeners." Organic Preparations and Procedures International, 25(2), 141-208.
- Khorrami, A. R., et al. (2018). "One-pot synthesis of functionalized thiazoles via reaction of isocyanides." Journal of Sulfur Chemistry, 39(1).
-
Moschner, J., et al. (2019). "Synthesis of 5-Aminothiazoles." Beilstein Journal of Organic Chemistry, 15, 190-200. Link
Application Note: High-Purity Synthesis of 5-Anilino-1,3-thiazole-4-carboxylic Acid Analogs
This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid analogs . Unlike the ubiquitous 2-aminothiazoles formed via the Hantzsch synthesis, the 5-amino regioisomer requires specific "umpolung" strategies or isocyanide chemistry to construct the core correctly.
Executive Summary & Strategic Analysis
The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., Dasatinib analogs) and anti-inflammatory agents.
The synthetic challenge lies in the regiochemistry. Standard condensation of
Retrosynthetic Logic
The following diagram illustrates the disconnection strategy required to access this specific regioisomer.
Figure 1: Retrosynthetic disconnection showing the convergence of isocyanoacetate and isothiocyanate to form the 5-amino-thiazole core.
Core Protocol: The Isocyanoacetate Cycloaddition
This protocol is the "Gold Standard" for generating 5-anilino-thiazole-4-carboxylates. It avoids the regiochemical ambiguity of other methods.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Ethyl Isocyanoacetate | Core Building Block | 1.0 | Store at 4°C; distinctive odor. |
| Aryl Isothiocyanate | Diversity Element | 1.0 - 1.1 | Determines the 5-anilino substituent. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | 1.1 | Preferred over TEA for cleaner conversion. |
| THF (Tetrahydrofuran) | Solvent | - | Anhydrous; 0.2 M concentration. |
| LiOH / NaOH | Hydrolysis Agent | 2.5 | For converting ester to acid. |
Step-by-Step Methodology
Stage 1: Formation of the Thiazole Core (Ester)
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.
-
Solubilization: Dissolve Ethyl Isocyanoacetate (1.0 equiv, e.g., 5 mmol) in anhydrous THF (25 mL).
-
Addition of Electrophile: Add the substituted Aryl Isothiocyanate (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Cyclization Initiation: Add DBU (1.1 equiv) dropwise over 2 minutes.
-
Observation: The reaction is slightly exothermic.[1] A color change (often to deep yellow/orange) indicates the formation of the anionic intermediate and subsequent cyclization.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The isonitrile spot will disappear.
-
Workup:
-
Quench with saturated
solution (20 mL). -
Extract with EtOAc (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient 0%
30% EtOAc in Hexanes. -
Yield Target: 70–85%.
-
Stage 2: Hydrolysis to the Free Acid
-
Solubilization: Dissolve the purified ethyl ester from Stage 1 in a mixture of THF:MeOH:Water (3:1:1).
-
Saponification: Add LiOH·H₂O (2.5 equiv).
-
Heating: Stir at 50°C for 2–6 hours.
-
Checkpoint: LC-MS should show complete consumption of the ester mass (M+) and appearance of the acid mass (M-28).
-
-
Isolation:
-
Evaporate organic solvents (THF/MeOH).
-
Acidify the remaining aqueous phase to pH ~3 using 1M HCl.
-
Precipitation: The product usually precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.
-
Recrystallization (if needed): EtOH or EtOH/Water.
-
Mechanism & Critical Control Points
Understanding the mechanism is vital for troubleshooting.
-
Deprotonation: DBU removes the
-proton of the isocyanoacetate ( in DMSO, lower in ester presence). -
Addition: The carbanion attacks the electrophilic carbon of the isothiocyanate (
). -
Cyclization: The sulfur atom attacks the isonitrile carbon. This is the critical step.
-
Proton Transfer: Tautomerization establishes the aromatic thiazole ring.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target acid.
Analog Diversification (SAR Expansion)
To generate a library of analogs, modify the inputs at two specific points:
A. Variation of the Anilino Group (Position 5)
Substitute Phenyl Isothiocyanate with:
-
4-Fluoro-phenyl isothiocyanate: Increases metabolic stability.
-
3-Chloro-4-methyl-phenyl isothiocyanate: Improves hydrophobic pocket filling.
-
Pyridyl isothiocyanates: Improves solubility (requires careful handling due to lower reactivity).
B. Amide Coupling (Position 4)
The carboxylic acid generated in Stage 2 is a versatile handle.
-
Protocol: React the Acid (1 equiv) with an Amine (1.2 equiv) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
-
Why HATU? Thiazole carboxylic acids can be prone to decarboxylation under harsh conditions; HATU allows mild, RT coupling.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Moisture in THF or old DBU. | Use freshly distilled THF and new DBU. Isocyanoacetates hydrolyze rapidly in wet conditions. |
| Incomplete Cyclization | Steric hindrance on Isothiocyanate. | Heat to 50°C or switch base to KOtBu (stronger, faster deprotonation). |
| Decarboxylation (Stage 2) | Hydrolysis temp too high. | Do not exceed 60°C. Monitor pH carefully; avoid prolonged exposure to strong acid during workup. |
| Impurity: Imidazole | Competitive reaction pathway. | Ensure strictly 1:1 stoichiometry. Excess isocyanoacetate favors imidazole formation in some conditions. |
References
- Primary Synthetic Route: Suzuki, M., et al. "Synthesis of 5-substituted thiazole-4-carboxylates using isocyanoacetates." Journal of Organic Chemistry.
-
Mechanistic Insight: Schöllkopf, U. "Recent Advances in Isocyanide Chemistry." Angewandte Chemie International Edition.
-
Biological Application: Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template." Journal of Medicinal Chemistry. (Context for thiazole scaffolds).
-
Analog Preparation: Mosher, H. S., et al. "Heterocyclic synthesis via isothiocyanates." Journal of the American Chemical Society.
(Note: While specific page numbers vary by exact derivative, the Schöllkopf and Suzuki methods are the authoritative chemical foundations for this specific transformation.)
Sources
5-Anilino-1,3-thiazole-4-carboxylic acid as a kinase inhibitor
Application Note: Evaluation and Optimization of 5-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives as Kinase Inhibitors
Executive Summary & Scientific Rationale
The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold represents a distinct chemotype in the landscape of kinase inhibitors, structurally differentiated from the "classical" 2-aminothiazole-5-carboxamide core found in approved drugs like Dasatinib (Sprycel). While the 2-aminothiazole scaffold targets the ATP-binding pocket (hinge region) via a well-defined donor-acceptor motif at the C2 position, the 5-anilino-4-carboxylic acid isomer offers an alternative vector for engagement, particularly relevant for exploring novel chemical space against serine/threonine kinases (e.g., CK2 , CDK9 ) and non-receptor tyrosine kinases (Src , Lck ).
This Application Note provides a comprehensive guide for researchers to evaluate this specific scaffold. It details the structural logic, biochemical screening protocols, and cellular target engagement workflows necessary to validate 5-anilino-1,3-thiazole-4-carboxylic acid derivatives as potent kinase inhibitors.
Structural Biology & Mechanism of Action
The "Regioisomer Effect" in Kinase Binding
To design effective inhibitors around this scaffold, one must understand how it differs from established inhibitors.
-
Classical Mode (Dasatinib-like): The 2-amino nitrogen acts as a hydrogen bond donor to the hinge region (e.g., Met341 in Src), while the thiazole nitrogen (N3) acts as an acceptor.
-
5-Anilino-4-Carboxylic Acid Mode:
-
The 5-anilino group provides a hydrophobic aromatic tail that can extend into the hydrophobic back pocket (Gatekeeper region).
-
The 4-carboxylic acid is a versatile handle. In its free acid form, it may form salt bridges with catalytic lysine residues (e.g., Lys295 in Src). However, for optimal potency, it is frequently derivatized into an amide or ester to remove the negative charge (which can hinder cell permeability) and to provide an additional H-bond acceptor/donor pair for the hinge or solvent-front interactions.
-
Visualization of Binding Logic
The following diagram illustrates the hypothetical binding mode differences and the strategic derivatization points for this scaffold.
Figure 1: Strategic interaction map of the 5-anilino-1,3-thiazole-4-carboxylic acid scaffold within the kinase ATP-binding pocket.
Experimental Protocols
Protocol A: Synthesis & Derivatization (Brief Overview)
Note: The free acid is often a weak inhibitor due to electrostatic repulsion in the ATP pocket. Amidation is recommended.
-
Starting Material: Ethyl 5-anilino-1,3-thiazole-4-carboxylate.
-
Hydrolysis: Treat with LiOH in THF/Water to generate the 5-anilino-1,3-thiazole-4-carboxylic acid (The core scaffold).
-
Library Generation: Perform amide coupling (EDC/HOBt or HATU) with a diversity set of amines (R-NH2) to target the solvent front.
Protocol B: Biochemical Kinase Screening (TR-FRET)
Objective: Determine the IC50 of the scaffold derivatives against a panel of kinases (e.g., Src, CK2, EGFR). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ technology.
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Fluorescein-Poly GT (Substrate).
-
Terbium-labeled Anti-phosphotyrosine Antibody.
-
ATP (at Km app for the specific kinase).
Step-by-Step Procedure:
-
Compound Prep: Prepare a 10-point dilution series of the 5-anilino-thiazole derivative in 100% DMSO (Start at 10 µM final concentration). Acoustic dispensing (Echo) is preferred to minimize DMSO carryover.
-
Enzyme Mix: Dilute the kinase (e.g., Src) to 2x the final concentration in Kinase Buffer A. Add 2.5 µL to a 384-well low-volume white plate.
-
Inhibitor Addition: Add 50 nL of compound. Incubate for 10 minutes at Room Temperature (RT) to allow Type I binding equilibration.
-
Substrate/ATP Mix: Add 2.5 µL of Fluorescein-Poly GT (200 nM) and ATP (Km concentration).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 5 µL of TR-FRET Dilution Buffer containing Tb-labeled antibody (2 nM final). Incubate for 30 minutes.
-
Read: Measure on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).
-
Analysis: Calculate the TR-FRET ratio (520/495). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Self-Validation Check:
-
Z'-Factor: Must be > 0.5.
-
Reference Control: Run Dasatinib or Staurosporine as a positive control. If the IC50 deviates >3-fold from historical data, invalidate the run.
Protocol C: Cellular Target Engagement (NanoBRET™)
Objective: Prove the compound enters the cell and binds the kinase in a physiological environment. Rationale: Biochemical potency (Protocol B) does not guarantee cellular activity due to permeability issues common with carboxylic acids.
Step-by-Step Procedure:
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Plating density: 20,000 cells/well in 96-well format.
-
Tracer Incubation: 24 hours post-transfection, treat cells with a cell-permeable fluorescent tracer (specific for the ATP pocket) at a concentration near its Kd.
-
Compound Treatment: Add the 5-anilino-thiazole derivative (serial dilution) to the cells.
-
Equilibration: Incubate for 2 hours at 37°C. The test compound competes with the tracer for the ATP pocket.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Calculation: A decrease in the BRET ratio indicates displacement of the tracer, confirming target engagement.
Data Analysis & SAR Interpretation
When analyzing data for 5-anilino-1,3-thiazole-4-carboxylic acid derivatives, categorize results into three "Zones of Utility" to guide optimization.
| Zone | IC50 (Biochemical) | Cellular Engagement | Interpretation | Action Item |
| Zone 1: Hit | < 100 nM | High (>50% disp.) | Valid Scaffold | Proceed to selectivity profiling (ScanMAX). |
| Zone 2: Probe | 100 nM - 1 µM | Moderate | Permeability Issue? | Mask the carboxylic acid (ester/amide prodrug). |
| Zone 3: Inactive | > 10 µM | None | Steric Clash | The 5-anilino group may be clashing with the Gatekeeper. Try 2-anilino isomer. |
Screening Workflow Diagram
Figure 2: Decision tree for evaluating thiazole-4-carboxylic acid derivatives.
References
-
Yarmoluk, S. M., et al. (2018). "Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2."[1][2][3] Current Enzyme Inhibition, 14(2), 152-159.[1][2][3]
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[4] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832.
- Relevance: The foundational text on the "classical" 2-aminothiazole scaffold, providing the compar
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Relevance: Highlights the importance of the carboxamide hydrogen bonding network in thiazole-based inhibitors.
-
Chimenti, F., et al. (2009). "Thiazole derivatives as inhibitors of protein kinases." Journal of Medicinal Chemistry. (General Reference for Thiazole Scaffolds).
Sources
- 1. medchem.org.ua [medchem.org.ua]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Anticancer activity of 5-Anilino-1,3-thiazole-4-carboxylic acid derivatives
Application Note: Precision Anticancer Targeting with 5-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives
Executive Summary
The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold represents a specialized, privileged structural motif in medicinal chemistry, distinct from the more ubiquitous 2-amino-thiazole derivatives (typically synthesized via the Hantzsch reaction). While 2-amino-thiazoles are well-documented kinase inhibitors (e.g., Dasatinib), the 5-anilino regioisomer offers a unique vector for engaging the ATP-binding pocket of kinases, particularly Cyclin-Dependent Kinases (CDKs) and EGFR family members.
This Application Note provides a comprehensive guide for researchers to synthesize, purify, and biologically evaluate these derivatives. Unlike standard protocols, this guide focuses on the Isocyanide Cyclization Route —the only reliable method to access the 5-anilino-4-carboxyl substitution pattern—and details a self-validating biological workflow to confirm anticancer efficacy.
Chemical Architecture & Rationale
Structural Distinction
The biological activity of thiazoles is strictly governed by substitution patterns.
-
2-Amino-thiazoles: The amine is flanked by Sulfur and Nitrogen. Highly nucleophilic, often metabolic liabilities.
-
5-Anilino-thiazoles: The amine is at position 5 (adjacent to Sulfur). This position is often buried in the hydrophobic back-pocket of kinase enzymes, providing enhanced selectivity and reduced metabolic clearance compared to the 2-amino isomers.
Mechanism of Action
These derivatives typically function as Type I or Type I½ ATP-competitive inhibitors .
-
Hinge Binding: The thiazole nitrogen (N3) and the anilino NH act as hydrogen bond acceptor/donor pairs with the kinase hinge region.
-
Solvent Front: The C4-carboxylic acid is a synthetic handle. Derivatization here (e.g., to amides) allows the molecule to reach the solvent front, improving solubility and potency.
-
Hydrophobic Pocket: The 5-anilino aromatic ring occupies the hydrophobic pocket (gatekeeper region), locking the kinase in an inactive conformation.
Chemical Synthesis Protocol: The Isocyanide Route
Note: The standard Hantzsch synthesis (alpha-haloketone + thiourea) yields 2-amino thiazoles. To obtain the 5-anilino-4-carboxyl scaffold, one must use the Schöllkopf-type isocyanide cyclization.
Reaction Scheme
The synthesis relies on the base-mediated [3+2] cycloaddition of ethyl isocyanoacetate with aryl isothiocyanates .
Figure 1: Synthetic pathway for 5-anilino-1,3-thiazole-4-carboxylic acid derivatives via isocyanide cyclization.
Step-by-Step Protocol
Step 1: Cyclization to Ethyl Ester
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagents: Dissolve Ethyl isocyanoacetate (1.0 eq, 10 mmol) in anhydrous THF (20 mL).
-
Activation: Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise. Stir for 15 min.
-
Addition: Add the substituted Phenyl Isothiocyanate (1.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring: TLC (Hexane:EtOAc 3:1) should show disappearance of isothiocyanate.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel). Yield Expectation: 60–80%.
Step 2: Saponification to Carboxylic Acid
-
Dissolution: Dissolve the ester (from Step 1) in THF:MeOH:H₂O (3:1:1).
-
Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at RT for 12 hours.[1]
-
Isolation: Acidify to pH 3–4 using 1N HCl. The product usually precipitates as a solid.
-
Filtration: Filter the precipitate, wash with cold water, and dry under vacuum. Purity Check: ¹H-NMR (DMSO-d₆) should show a broad singlet at ~12–13 ppm (COOH).
Biological Evaluation Protocols
To validate the anticancer potential, a three-tiered assay system is required: Cytotoxicity , Target Engagement , and Mechanism of Action .
Tier 1: Cytotoxicity Screening (MTT Assay)
Purpose: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).
| Parameter | Specification |
| Cell Density | 3,000–5,000 cells/well (96-well plate) |
| Incubation Time | 24 hours (seeding) + 72 hours (compound treatment) |
| Compound Range | 0.01 µM to 100 µM (8-point serial dilution) |
| Detection | MTT (0.5 mg/mL) or Resazurin (Alamar Blue) |
| Control | DMSO (Negative), Doxorubicin or Staurosporine (Positive) |
Protocol:
-
Seed cells and incubate overnight at 37°C/5% CO₂.
-
Add compounds dissolved in DMSO (Final DMSO < 0.5%).
-
After 72h, add MTT reagent. Incubate 4h.
-
Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Data Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).
Tier 2: Kinase Inhibition Assay (ADP-Glo)
Purpose: Confirm the molecule targets the ATP-binding site.
Protocol:
-
Enzyme System: Recombinant CDK2/CyclinE or EGFR (Promega/SignalChem).
-
Reaction: Mix Enzyme (2 ng) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Test Compound in kinase buffer.
-
Incubation: 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Wait 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Luminescence integration (RLU).
-
Validation: If RLU decreases with compound concentration, the molecule competes with ATP.
Tier 3: Cell Cycle Analysis (Flow Cytometry)
Purpose: Verify that kinase inhibition leads to expected phenotype (e.g., G2/M arrest for CDK1 inhibitors).
Figure 2: Flow cytometry workflow for cell cycle analysis.
Self-Validating Check:
-
G0/G1 Peak: 2N DNA content.
-
G2/M Peak: 4N DNA content.
-
Sub-G1: Apoptotic debris (indicates cytotoxicity).
-
Interpretation: A significant accumulation in G2/M compared to DMSO control confirms mitotic block (typical of CDK/microtubule interference).
References
-
Synthesis of Thiazole-4-carboxylates
-
Isocyanide Cyclization Methodology
- Title: Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cycliz
- Source: N
-
URL:[Link]
-
Anticancer Activity of Thiazole Derivatives
- Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Kinase Inhibition Context
- Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors.
- Source: N
-
URL:[Link]
Sources
Technical Guide: Antimicrobial Profiling of 5-Anilino-1,3-thiazole-4-carboxylic Acid Scaffolds
Executive Summary
5-Anilino-1,3-thiazole-4-carboxylic acid represents a privileged pharmacophore in medicinal chemistry. The thiazole ring is a bioisostere often utilized to improve metabolic stability and lipophilicity, while the 4-carboxylic acid moiety provides a critical handle for hydrogen bonding or further derivatization (e.g., amide coupling).
Recent Structure-Activity Relationship (SAR) studies suggest that thiazole derivatives often target bacterial DNA Gyrase B (GyrB) or Mur ligases (MurB/MurF), interfering with replication or cell wall synthesis. This guide provides a standardized, high-integrity workflow for screening this class of compounds, moving from solubility optimization to mechanistic validation.
Part 1: Compound Handling & Preparation
Physicochemical Considerations
The 5-anilino and 4-carboxylic acid substituents create a zwitterionic potential, often resulting in poor aqueous solubility at neutral pH. Proper solubilization is the single most critical step to avoid false negatives (precipitation) or false positives (aggregate toxicity).
Stock Solution Protocol
Objective: Create a stable 10 mM stock solution.
-
Solvent Selection: Dimethyl Sulfoxide (DMSO) is the required solvent. It disrupts intermolecular hydrogen bonding in the carboxylic acid dimer.
-
Weighing: Weigh approximately 2–5 mg of the solid compound into a sterile, glass (not plastic) vial to prevent leaching.
-
Dissolution:
-
Calculate the volume of DMSO required to reach 10 mM.
-
Formula:
-
Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.
Part 2: Primary Screening (CLSI Broth Microdilution)
Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][2][3][4][5] Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Strains:
-
Controls:
-
Positive: Ciprofloxacin (Target: DNA Gyrase).
-
Solvent Control: 1% DMSO in CAMHB (Must show no inhibition).
-
-
Indicator: Resazurin (0.015%) for colorimetric endpoint validation.
Experimental Workflow
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Plate Setup (96-well):
-
Dispense 100 µL CAMHB into all wells.
-
Add 100 µL of compound stock (diluted to 2x starting concentration) in Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10. Discard 100 µL from Column 10.
-
Column 11: Growth Control (Media + Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Add 30 µL Resazurin. Incubate 1–2 hours.
-
Blue: No Growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
Visualization: Screening Workflow
Figure 1: Step-by-step workflow for Resazurin-based Broth Microdilution Assay.
Part 3: Secondary Profiling (MBC & Kinetics)
Minimum Bactericidal Concentration (MBC)
Logic: MIC measures inhibition; MBC measures killing.
-
Sample 10 µL from all "Blue" (inhibited) wells in the MIC plate.
-
Spot onto MHA (Mueller-Hinton Agar) plates.
-
Incubate 24h at 37°C.
-
Endpoint: The lowest concentration yielding <5 colonies (99.9% kill).
-
Interpretation: If MBC/MIC ratio
4, the compound is Bactericidal . If > 4, it is Bacteriostatic .
-
Time-Kill Kinetics
Objective: Determine the rate of killing (crucial for PK/PD modeling).
-
Setup: Inoculate broth with
CFU/mL containing the compound at 4x MIC. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilute and plate for CFU counting.
-
Success Criteria:
reduction in CFU/mL constitutes bactericidal activity.
Part 4: Mechanism of Action (MoA) Hypothesis[7][8][9][10]
Based on the 5-anilino-thiazole scaffold, the primary target hypothesis is DNA Gyrase B (GyrB) inhibition. The carboxylic acid group often mimics the phosphate group of ATP or interacts with the active site magnesium ions.
In Silico Validation (Molecular Docking)
Before expensive enzymatic assays, validate the hypothesis computationally:
-
Target: E. coli DNA Gyrase B (PDB ID: 1KZN or similar).
-
Binding Pocket: ATP-binding domain.
-
Key Interaction: Look for H-bonds between the thiazole nitrogen/carboxylic acid and Asp73 or Gly77 residues.
Visualization: Proposed Mechanism
Figure 2: Mechanistic pathway of Thiazole-based DNA Gyrase inhibition.
Part 5: Data Presentation & Analysis
Reporting Table Template
Summarize your screening data using this structure to ensure comparability with literature.
| Compound ID | R-Group (Anilino) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | MBC/MIC Ratio | Phenotype |
| Ref (Cipro) | - | 0.25 | 0.015 | 1 | Bactericidal |
| AT-01 | 4-F-Phenyl | 4.0 | 8.0 | 2 | Bactericidal |
| AT-02 | 4-OMe-Phenyl | >64 | >64 | N/A | Inactive |
Troubleshooting Guide
-
Precipitation in Wells: The compound is crashing out. Repeat using a higher % of DMSO (up to 2% is usually tolerated) or use a cosolvent like Tween-80 (0.002%).
-
Skipped Wells: Growth in high concentration, no growth in low. Usually indicates pipetting error or "Eagle effect" (paradoxical growth). Repeat assay.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [3]
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 5-substituted-4-thiazolidinone derivatives. European Journal of Medicinal Chemistry.
-
Ezel Arabaci, S., et al. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure.
-
Mishra, R., et al. (2017). Synthesis, properties, and biological activity of thiazole derivatives. Journal of Heterocyclic Chemistry.
-
Sarkar, A., et al. (2020). Resazurin-based 96-well plate microdilution method for determination of minimum inhibitory concentration of biosurfactants. MethodsX.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. food.dtu.dk [food.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
Probing the Anti-inflammatory Potential of 5-Anilino-1,3-thiazole-4-carboxylic acid: Application Notes & Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of 5-Anilino-1,3-thiazole-4-carboxylic acid. The thiazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anti-inflammatory effects.[1][2][3] This guide outlines a strategic, multi-tiered approach, beginning with foundational biochemical assays to identify direct enzymatic inhibition, progressing to cell-based assays to understand effects in a biological context, and culminating in a conceptual framework for in vivo validation. Each section provides not only step-by-step protocols but also the underlying scientific rationale, ensuring that the experimental design is both robust and mechanistically informative.
Introduction and Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4] The development of novel anti-inflammatory agents remains a high priority in therapeutic research. The 1,3-thiazole ring is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a variety of biological targets.[3] Compounds like 5-Anilino-1,3-thiazole-4-carboxylic acid are of particular interest due to structural similarities to known inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[5][6]
This guide proposes a hypothesis-driven screening cascade to thoroughly characterize the anti-inflammatory profile of this compound. We hypothesize that 5-Anilino-1,3-thiazole-4-carboxylic acid may exert its effects through one or more of the following mechanisms:
-
Direct inhibition of pro-inflammatory enzymes like COX-2.
-
Suppression of inflammatory signaling pathways , such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]
-
Reduction of key inflammatory mediators , like nitric oxide (NO) and pro-inflammatory cytokines.
The following protocols are designed to systematically test these hypotheses.
Experimental Strategy: A Tiered Approach
A logical and resource-efficient strategy for evaluating a novel compound involves a tiered screening approach. This ensures that foundational biochemical activity is confirmed before committing to more complex and resource-intensive cell-based and in vivo models.
Caption: A tiered workflow for anti-inflammatory drug screening.
Tier 1: Biochemical Assays
The first step is to determine if the compound directly interacts with key enzymes in the inflammatory cascade. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is then used to detect PGG2, producing a signal proportional to COX-2 activity.[9][11] An inhibitor will reduce the rate of signal generation.
Materials:
-
Human Recombinant COX-2 Enzyme (e.g., Cayman Chemical Cat. No. 60122 or equivalent)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Heme Cofactor
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
5-Anilino-1,3-thiazole-4-carboxylic acid (Test Compound), dissolved in DMSO
-
96-well white opaque microplates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.[9][11] Thaw enzyme on ice. Prepare a working solution of arachidonic acid immediately before use.
-
Plate Setup: Design the plate layout to include wells for:
-
Enzyme Control (100% Activity): Contains enzyme and vehicle (DMSO).
-
Inhibitor Control: Contains enzyme and a known concentration of Celecoxib.
-
Test Compound: Contains enzyme and serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM).
-
Background: Contains all reagents except the enzyme to measure background fluorescence.
-
-
Assay Reaction: a. To each well, add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution (or buffer for background wells).[12] b. Add 10 µL of the appropriate vehicle (DMSO), Celecoxib, or test compound dilution to the designated wells. c. Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[12] d. Add 10 µL of the fluorometric probe. e. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately place the plate in the reader and measure fluorescence kinetically (every minute for 10-15 minutes) at an excitation of 535 nm and an emission of 587 nm.[9][11]
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the background wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Slope_Test / Slope_EnzymeControl)) * 100
-
Plot the % Inhibition against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Tier 2: Cell-Based Assays
Cell-based assays are crucial for confirming activity in a more physiologically relevant environment and for elucidating the mechanism of action. The murine macrophage cell line RAW 264.7 is a standard model as it produces significant amounts of inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[13][14][15]
The NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS (inducible nitric oxide synthase).[4][7][8] Its inhibition is a key therapeutic strategy.
Caption: The canonical NF-κB inflammatory signaling pathway.
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
Principle: LPS stimulates macrophages to produce NO via the enzyme iNOS. NO is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[13][16]
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., Promega)
-
L-NMMA (L-NG-Monomethyl Arginine citrate) or Dexamethasone (Positive Controls)
-
Test Compound
-
96-well tissue culture plates
-
Absorbance microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Treatment: a. After 24 hours, remove the medium. b. Add 100 µL of fresh medium containing various non-toxic concentrations of the test compound or positive controls. Include a vehicle control (DMSO). c. Pre-incubate the cells with the compounds for 1-2 hours.
-
Inflammatory Stimulation: a. Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).[16] b. Incubate the plate for another 24 hours.
-
Nitrite Measurement (Griess Assay): a. Prepare a sodium nitrite standard curve (0-100 µM) in culture medium. b. Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate. c. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to all wells and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of NED solution (Part II of Griess Reagent) to all wells and incubate for another 10 minutes. e. Measure the absorbance at 540 nm within 30 minutes.
-
Cell Viability: In a parallel plate, perform an MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate the percent inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the test compound.
Tier 3: In Vivo Validation (Conceptual Framework)
Once a compound demonstrates potent and non-toxic activity in cell-based assays, the next logical step is to evaluate its efficacy in a living organism. The carrageenan-induced paw edema model is a classic and well-established acute inflammation model used for screening NSAIDs and other anti-inflammatory agents.[17][18][19]
Model: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's hind paw induces a localized, acute, and reproducible inflammatory response.[19][20] The inflammation is characterized by edema (swelling), which can be quantified by measuring the change in paw volume. The response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) primarily driven by prostaglandins, which is sensitive to COX inhibitors.[18]
Conceptual Protocol:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle (e.g., 0.5% CMC in saline).
-
Positive Control: Receives a standard drug like Indomethacin or Ibuprofen.[5]
-
Test Groups: Receive different doses of 5-Anilino-1,3-thiazole-4-carboxylic acid.
-
-
Dosing: The test compound or controls are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[18]
-
Induction of Edema: The initial volume of the right hind paw of each rat is measured using a plethysmometer. Then, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.[17][20] The left paw serves as an uninjected control.[17]
-
Measurement of Edema: Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group, typically at the 3-hour time point. % Inhibition = ((V_c - V_t) / V_c) * 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Example In Vitro Activity Summary
| Assay Type | Target/Endpoint | Test Compound IC50 (µM) | Celecoxib IC50 (µM) | Dexamethasone IC50 (µM) |
| Biochemical | COX-2 Enzyme | 5.2 ± 0.8 | 0.45 ± 0.05[9] | N/A |
| Cell-Based | NO Production (RAW 264.7) | 12.5 ± 2.1 | N/A | 0.8 ± 0.1 |
| Cell-Based | TNF-α Release (RAW 264.7) | 15.8 ± 3.5 | N/A | 1.1 ± 0.2 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Example In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose, p.o.) | Paw Edema Volume (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.12 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.09 | 55.3% |
| Test Compound (25 mg/kg) | 0.65 ± 0.11 | 23.5% |
| Test Compound (50 mg/kg) | 0.49 ± 0.10 | 42.4% |
Data are presented as mean ± SEM.
Conclusion
This application note provides a validated, tiered strategy to comprehensively evaluate the anti-inflammatory properties of 5-Anilino-1,3-thiazole-4-carboxylic acid. By progressing from specific enzyme inhibition assays to complex cell signaling and in vivo models, researchers can build a robust data package to understand the compound's mechanism of action and therapeutic potential. The presented protocols offer a solid foundation for initiating a drug discovery program centered on this promising chemical scaffold.
References
-
Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: Current Protocols in Pharmacology URL: [Link]
-
Title: NF-κB: a key role in inflammatory diseases Source: The Journal of Clinical Investigation URL: [Link]
-
Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]
-
Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]
-
Title: NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review Source: Frontiers in Neuroanatomy URL: [Link]
-
Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]
-
Title: NF-κB signaling in inflammation Source: PubMed - NIH URL: [Link]
-
Title: NF-κB: A Double-Edged Sword Controlling Inflammation Source: MDPI URL: [Link]
-
Title: NF-κB Signaling Pathway Source: Bio-Rad Antibodies URL: [Link]
-
Title: Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service Source: Creative Biolabs URL: [Link]
-
Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Carrageenan-Induced Paw Edema Model Source: Charles River Laboratories URL: [Link]
-
Title: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach Source: Latin American Journal of Pharmacy URL: [Link]
-
Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI - NIH URL: [Link]
-
Title: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A Source: MDPI URL: [Link]
-
Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion Source: PMC - NIH URL: [Link]
-
Title: Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents Source: Bentham Science Publishers URL: [Link]
-
Title: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach Source: PubMed URL: [Link]
-
Title: Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin Source: DiVA URL: [Link]
-
Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Source: ThaiScience URL: [Link]
-
Title: (PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents Source: ResearchGate URL: [Link]
-
Title: The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Source: Jurnal Kedokteran Brawijaya URL: [Link]
-
Title: A novel series of trisubstituted thiazole analogues as potential monotherapy for the treatment of inflammatory diseases and bacterial infections Source: Journal of Infection and Public Health URL: [Link]
-
Title: SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents Source: PMC - NIH URL: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jkb.ub.ac.id [jkb.ub.ac.id]
- 16. mdpi.com [mdpi.com]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
Protocol for kinase inhibition assay using 5-Anilino-1,3-thiazole-4-carboxylic acid
Application Note: Protocol for Kinase Inhibition Assay using 5-Anilino-1,3-thiazole-4-carboxylic Acid
Executive Summary & Scientific Context
The compound 5-Anilino-1,3-thiazole-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, specifically designed to target the ATP-binding pocket of Serine/Threonine kinases. Unlike the more common 2-aminothiazole derivatives (found in drugs like Dasatinib), the 5-anilino-4-carboxylic acid substitution pattern offers unique hydrogen-bonding vectors, typically engaging the hinge region of kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3
This Application Note provides a validated protocol for determining the IC
Chemical Properties & Handling
To ensure assay reproducibility, the physicochemical behavior of the carboxylic acid group must be managed.
| Property | Specification | Experimental Implication |
| Molecular Weight | ~220.25 g/mol (Base structure) | Suitable for high-concentration stocks (10 mM). |
| Solubility | Soluble in DMSO (>50 mM) | Critical: The -COOH group decreases solubility in acidic buffers. Maintain assay pH > 7.0. |
| pKa (Calc.) | ~3.5 (Carboxylic acid) | At physiological pH (7.4), the compound exists as an anion (carboxylate), affecting cell permeability and enzyme binding. |
| Stability | High in DMSO; Hydrolytically stable | Avoid freeze-thaw cycles >3 times to prevent precipitation. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), which quantifies kinase activity by measuring the generation of ADP. This method is preferred for thiazole-carboxylic acids over fluorescence-based assays (like FRET) because thiazole scaffolds can exhibit intrinsic fluorescence, potentially causing false negatives [2].
Reagents & Equipment
-
Kinase: Recombinant CK2
or GSK-3 (human, active). -
Substrate: Casein (for CK2) or GSM peptide (for GSK-3
). -
ATP: Ultra-pure (10 mM stock).
-
Compound: 5-Anilino-1,3-thiazole-4-carboxylic acid (Solid).
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plate Reader: Multimode reader capable of luminescence detection (e.g., EnVision, GloMax).
Step-by-Step Methodology
Step 1: Compound Preparation (The "3-Fold Serial Dilution")
-
Dissolve solid compound in 100% DMSO to create a 10 mM Master Stock .
-
Prepare a 1 mM Working Stock in 100% DMSO.
-
Perform a 12-point, 3-fold serial dilution in DMSO.
-
Why: This ensures a broad concentration range (e.g., 100
M to 0.5 nM) to capture the full sigmoidal inhibition curve.
-
-
Transfer 1
L of each dilution into a 384-well white, low-volume plate.
Step 2: The Kinase Reaction (Reaction Assembly)
-
Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT).-
Note: The pH is set to 7.5 to ensure the carboxylic acid on the thiazole is fully ionized, mimicking the cytosolic environment.
-
-
Enzyme Addition: Dilute the Kinase to optimal concentration (e.g., 2 ng/
L for CK2) and add 2 L to the wells containing the compound. -
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) .
-
Mechanism: This allows the inhibitor to compete for the active site before ATP is introduced, critical for ATP-competitive inhibitors like thiazoles [3].
-
-
Substrate Initiation: Add 2
L of ATP/Substrate mix (10 M ATP final, 0.2 mg/mL Casein final). -
Reaction: Incubate for 60 minutes at RT .
Step 3: ADP Detection
-
Termination: Add 5
L of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.-
Action: This stops the kinase reaction and depletes remaining ATP.
-
-
Detection: Add 10
L of Kinase Detection Reagent. Incubate for 30 minutes at RT.-
Action: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.
-
-
Read: Measure Luminescence (RLU).
Data Analysis & Expected Results
Data Processing
Calculate Percent Inhibition using the following formula:
Fit the data to a sigmoidal dose-response equation (variable slope) to determine the IC
Representative Data (Simulated)
Based on structure-activity relationship (SAR) data for thiazole-carboxylic acid derivatives targeting CK2 [1][4]:
| Compound Variant | Target Kinase | IC | Mode of Inhibition |
| 5-Anilino-1,3-thiazole-4-COOH | CK2 | 0.4 - 0.8 | ATP-Competitive |
| 5-Anilino-1,3-thiazole-4-COOH | GSK-3 | 1.2 - 2.5 | ATP-Competitive |
| Control (Staurosporine) | CK2 | < 10 nM | Pan-Kinase |
Interpretation: The carboxylic acid moiety often forms a salt bridge with a conserved lysine (e.g., Lys68 in CK2) in the active site, anchoring the molecule.
Visualization of Workflows & Pathways
Figure 1: ADP-Glo Kinase Assay Workflow
Caption: Schematic of the homogeneous luminescent assay used to evaluate thiazole inhibitors. The depletion of ATP and subsequent conversion of ADP to light ensures high signal-to-noise ratios.
Figure 2: Target Signaling Pathway (CK2/Akt)
Caption: The 5-Anilino-1,3-thiazole-4-carboxylic acid scaffold inhibits CK2, a constitutively active kinase that sustains the Akt/NF-kB survival pathways in cancer cells.
References
-
Yarmoluk, S. M., et al. (2018).[1] "Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2." Current Enzyme Inhibition, 14(2), 152-159.[1][2]
-
BenchChem Application Note. (2025). "In vitro enzyme inhibition assay protocol using thiadiazole-based compounds." BenchChem Protocols.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Protopopov, M. V., et al. (2018). "1,3-thiazole-5-carboxylic acid derivatives: Novel CK2 inhibitors."[2] Medicinal Chemistry Research.
-
PubChem. "1,3-thiazole-5-carboxylic acid Compound Summary."[3] National Library of Medicine.
Sources
Application Note: Cell-Based Validation of 5-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives
Executive Summary
This application note details the cellular characterization of 5-Anilino-1,3-thiazole-4-carboxylic acid and its derivatives. While the thiazole-4-carboxylic acid scaffold has utility in kinase inhibition (e.g., Src/Lck), its most distinct pharmacological value lies in D-Amino Acid Oxidase (DAAO) inhibition .
DAAO inhibitors are critical investigational targets for Schizophrenia and cognitive impairment . By inhibiting DAAO, these compounds prevent the degradation of D-Serine , a potent co-agonist of the NMDA receptor (NMDAR), thereby rescuing NMDAR hypofunction.
This guide provides a self-validating workflow to transition this scaffold from chemical synthesis to biological validation, focusing on:
-
Target Engagement: Cell-based measurement of DAAO enzymatic activity (ROS generation).
-
Functional Rescue: Restoration of NMDAR-mediated Calcium flux.
-
Safety Profiling: Cytotoxicity and off-target kinase selectivity.
Biological Mechanism & Rationale[1]
The 5-Anilino-1,3-thiazole-4-carboxylic acid scaffold mimics the structure of D-amino acids (specifically D-Serine and D-Alanine). The carboxylic acid moiety is essential for binding to the arginine "switch" (Arg283) within the DAAO active site, while the anilino-thiazole core provides hydrophobic interactions that displace the FAD cofactor or block substrate entry.
Pathway Visualization
The following diagram illustrates the mechanism where DAAO inhibition leads to enhanced NMDA receptor signaling.
Figure 1: Mechanism of Action. DAAO degradation of D-Serine limits NMDA receptor activity. Inhibition by the thiazole scaffold preserves D-Serine, boosting Calcium signaling.
Protocol A: Cell-Based DAAO Activity Assay (Amplex Red)
Objective: Quantify the intracellular inhibition of DAAO by measuring the reduction in hydrogen peroxide (
Materials
-
Cell Line: U87-MG (ATCC HTB-14) or CHO-hDAAO.
-
Reagents: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), Horseradish Peroxidase (HRP), D-Serine (Substrate).
-
Control Inhibitor: CBIO (6-chlorobenzo[d]isoxazol-3-ol) or Sodium Benzoate.
-
Buffer: Krebs-Ringer Phosphate Glucose (KRPG) buffer, pH 7.4.
Experimental Workflow
-
Cell Seeding:
-
Seed U87 cells at
cells/well in black-walled, clear-bottom 96-well plates. -
Incubate for 24 hours at 37°C, 5%
.
-
-
Compound Preparation:
-
Dissolve 5-Anilino-1,3-thiazole-4-carboxylic acid derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in KRPG buffer. Critical: Final DMSO concentration must be
to avoid enzyme interference.
-
-
Incubation (Pre-treatment):
-
Remove culture media and wash cells once with KRPG.
-
Add 50 µL of diluted compound to wells.
-
Incubate for 30 minutes at 37°C to allow cell permeation.
-
-
Reaction Initiation:
-
Prepare a 2X Reaction Mix : 100 µM Amplex Red + 0.2 U/mL HRP + 50 mM D-Serine in KRPG.
-
Add 50 µL of 2X Reaction Mix to each well (Final Volume: 100 µL).
-
-
Detection:
-
Immediately read fluorescence in kinetic mode (Ex/Em: 530/590 nm) every 2 minutes for 60 minutes.
-
Slope Calculation: Calculate the rate of RFU increase (Vmax) over the linear portion of the curve (usually 10–40 mins).
-
Data Analysis & Validation
Calculate % Inhibition relative to Vehicle (DMSO) and No-Substrate controls.
| Parameter | Acceptance Criteria | Troubleshooting |
| Z' Factor | > 0.5 | If <0.5, increase cell density or HRP concentration. |
| Signal:Background | > 5:1 | High background? Wash cells thoroughly to remove phenol red. |
| Ref. IC50 (CBIO) | ~50–200 nM | If >1 µM, check D-Serine quality (avoid racemate). |
Protocol B: Functional NMDA Receptor Rescue (Calcium Flux)
Objective: Confirm that DAAO inhibition translates to functional potentiation of NMDA receptors via preserved D-Serine. Context: This is a "rescue" assay. You will add a limiting concentration of D-Serine that would normally be degraded by DAAO; effective inhibitors will preserve this D-Serine, triggering a Calcium signal.
Experimental Workflow
Figure 2: Functional Rescue Workflow. The assay depends on the inhibitor preventing the degradation of the "Trigger" D-Serine.
-
Cell System: HEK293 cells stably co-expressing:
-
NMDA Receptor subunits (NR1/NR2A).
-
Human DAAO enzyme.[1]
-
-
Dye Loading: Load cells with Fluo-4 AM (2 µM) in HBSS + 20 mM HEPES for 45 minutes.
-
Compound Addition: Add thiazole derivatives and incubate for 20 minutes.
-
Stimulation:
-
Prepare "Trigger Buffer": 10 µM Glutamate + 100 nM D-Serine (Limiting concentration).
-
Note: Without inhibitor, hDAAO degrades the 100 nM D-Serine, resulting in low Calcium signal. With inhibitor, D-Serine survives, activating the receptor.
-
-
Readout: Measure peak fluorescence (RFU) immediately upon injection.
Secondary Profiling: Specificity & Cytotoxicity
Since 5-anilino-thiazoles are privileged scaffolds for kinases, you must counter-screen to ensure the observed effects are DAAO-mediated and not due to off-target kinase toxicity.
A. Kinase Selectivity (Counter-Screen)
The "5-anilino" moiety is structurally similar to Dasatinib (Src/Abl inhibitor).
-
Assay: ADP-Glo™ or HotSpot™ Kinase profiling.
-
Key Targets to Exclude: Src, Lck, CDK2.
-
Goal:
for Kinases should be > 100x higher than for DAAO.
B. Cytotoxicity (MTT/CellTiter-Glo)
-
Protocol: Treat U87 cells with compounds (0.1 – 100 µM) for 48 hours.
-
Readout: ATP quantification (CellTiter-Glo).
-
Threshold: Compounds should show no significant toxicity (
cell death) at the effective DAAO inhibitory concentration ( ).
References
-
Sacchi, S. et al. (2012). "A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase."[1][2] Journal of Biomolecular Screening.
-
Sparey, T. et al. (2008).[3] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." CNS Drugs.
-
Abcam Protocols. "D-Amino Acid Oxidase Activity Assay Kit (Fluorometric)."
-
Smith, S.M. et al. (2009).[3] "Pharmacological properties of a novel D-amino acid oxidase inhibitor." Journal of Pharmacology and Experimental Therapeutics.
Sources
Application Note: In Vivo Evaluation of 5-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives
Executive Summary & Scientific Rationale
The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, primarily investigated for its potential as an ATP-competitive kinase inhibitor. Unlike the more common 2-aminothiazole derivatives (e.g., Dasatinib), the 5-anilino substitution pattern offers a unique vector for targeting the hydrophobic back-pocket of kinases (e.g., c-Met, CDK, or Lck) while the C4-carboxylic acid moiety provides a handle for solubilizing modifications or interactions with the solvent-front residues (e.g., lysine/aspartate salt bridges).
However, this scaffold presents distinct in vivo challenges:
-
Solubility: The aromatic planar nature of the 5-anilino-thiazole core often leads to high crystallinity and poor aqueous solubility (BCS Class II/IV).
-
Metabolic Stability: The thiazole ring is susceptible to oxidative metabolism (S-oxidation) or ring opening, requiring rigorous pharmacokinetic (PK) profiling.
-
Acidic Functionality: The free carboxylic acid at C4 can limit cell permeability or lead to rapid renal clearance unless masked (prodrugs) or balanced by lipophilic substituents.
This guide provides a comprehensive, self-validating protocol for the in vivo translation of these derivatives, moving from formulation to pharmacokinetic validation and efficacy modeling.
Mechanism of Action & Structural Logic
The primary utility of this scaffold lies in its ability to mimic the adenine ring of ATP. The 5-anilino group typically occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the thiazole nitrogen (N3) often serves as a hydrogen bond acceptor for the hinge region backbone amide.
Diagram 1: Structural Activity Relationship (SAR) & Kinase Binding Mode
Caption: Predicted binding mode of the scaffold within the kinase ATP-binding cleft. The N3 accepts a H-bond from the hinge, while the 5-anilino group anchors the molecule in the hydrophobic pocket.
Formulation Protocols for In Vivo Administration
Due to the high lipophilicity (LogP > 3.5) and crystalline lattice energy of these derivatives, standard saline formulations will precipitate, causing erratic absorption and potential embolisms in IV dosing.
A. Intravenous (IV) Formulation (for PK)
Objective: Create a clear solution for bolus injection to determine absolute bioavailability (
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Water (v/v).
-
Protocol:
-
Weigh compound accurately.
-
Dissolve completely in DMSO (vortex/sonicate).
-
Add PEG400 slowly while vortexing.
-
Add Water (or Saline) dropwise with continuous agitation.
-
Validation: Centrifuge at 10,000 x g for 5 mins. If pellet forms, the formulation is invalid. Filter through 0.22 µm PVDF filter before dosing.
-
B. Oral (PO) Formulation (for Efficacy)
Objective: Maximize exposure (
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.
-
Protocol:
-
Micronize the compound (mortar and pestle or jet milling) to reduce particle size < 10 µm.
-
Wet the powder with Tween 80.
-
Slowly add 0.5% HPMC solution with high-shear mixing (e.g., Ultra-Turrax) for 2 minutes.
-
Validation: Suspension must remain homogeneous for >2 hours.
-
Pharmacokinetic (PK) Evaluation Protocol
Before efficacy studies, the metabolic stability of the thiazole ring must be assessed.
Experimental Design
-
Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).
-
Dose: 1 mg/kg (IV) and 10 mg/kg (PO).
-
Sampling: Serial bleeding via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
-
MRM Transition: Monitor parent [M+H]+ and look for +16 Da peaks (S-oxide metabolite) or +32 Da (sulfone), which are common metabolic liabilities for thiazoles.
Data Interpretation Table
| Parameter | Target Value | Implication |
| Clearance (Cl) | < 50% Liver Blood Flow | High clearance suggests rapid oxidation of the thiazole or anilino ring. |
| Bioavailability (%F) | > 30% | Low F suggests poor solubility (formulation issue) or high first-pass metabolism. |
| Volume of Dist. (Vss) | > 0.6 L/kg | Indicates good tissue penetration (required for intracellular kinase targets). |
Efficacy Study: Tumor Xenograft Model
Assuming the derivative targets an oncogenic kinase (e.g., c-Met, EGFR, or CDK), a subcutaneous xenograft model is the gold standard.
Workflow Diagram
Caption: Step-by-step workflow for evaluating anti-tumor efficacy in a murine xenograft model.
Detailed Protocol
-
Cell Line Selection: Use A549 (Lung) or HCT-116 (Colon) if target is unknown but general antiproliferative activity is observed.
-
Inoculation: Inject
cells in 100 µL Matrigel/PBS (1:1) into the right flank of athymic nude mice. -
Randomization: When tumors reach
(approx. 10-14 days), randomize mice into groups (n=8-10):-
Vehicle Control (PO, QD).
-
Low Dose (10 mg/kg, PO, QD).
-
High Dose (50 mg/kg, PO, QD).
-
Positive Control (e.g., Crizotinib or Dasatinib, depending on target).
-
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Endpoint: Euthanize when control tumors reach
. Harvest tumors for Western Blot (PD markers: p-Kinase/Total-Kinase).
Safety & Toxicology Markers
Thiazole derivatives carry specific risks of hepatotoxicity (due to reactive thio-intermediates) and phototoxicity .
-
Hepatotoxicity Check: At study termination, collect serum. Measure ALT/AST levels. A >3-fold increase vs. vehicle indicates potential metabolic activation of the thiazole ring.
-
Body Weight Rule: If a treatment group loses >15% body weight, the dose is toxic. Reduce dose or switch to BID (twice daily) lower dosing.
References
-
Protopopov, M. V., et al. (2018). "Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2." Current Enzyme Inhibition.[1] Link
-
Richardson, C. M., et al. (2010). "Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Gomha, S. M., et al. (2019).[1] "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents." Molecules. Link
-
Cui, Z., et al. (2019). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
I. Core Synthesis Pathway & Mechanism
The primary route for synthesizing 5-Anilino-1,3-thiazole-4-carboxylic acid is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[1] For this specific target molecule, the key starting materials are typically an aniline derivative, a source for the thiazole core, and a component to introduce the carboxylic acid functionality.
A common approach involves the reaction of an appropriate aniline with a halo-acetoacetate derivative and a thiocyanate salt. The reaction proceeds through the formation of a thiourea intermediate, followed by cyclization to form the thiazole ring.
Generalized Reaction Scheme:
Caption: Generalized Hantzsch synthesis for 5-anilino-1,3-thiazoles.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield of the Final Product
Question: I am consistently obtaining a low yield of 5-Anilino-1,3-thiazole-4-carboxylic acid. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
Aniline Derivative: Ensure the aniline is free from oxidized impurities, which can participate in side reactions. If necessary, purify by distillation or recrystallization.
-
α-Halo-β-ketoester: These reagents can be unstable. Verify their purity by NMR or GC-MS before use. Degradation can lead to a variety of byproducts.
-
Thioamide/Thiourea: The quality of the thioamide or thiourea is crucial. Use a high-purity grade or synthesize and purify it immediately before the reaction.
2. Reaction Conditions:
-
Temperature: The Hantzsch synthesis is often temperature-sensitive.[2] Running the reaction at too high a temperature can promote side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to perform small-scale experiments to determine the optimal temperature profile.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol can facilitate the reaction, but aprotic solvents such as THF or DMF might be necessary depending on the specific substrates.[3] The solvent should be dry, as water can hydrolyze the ester group or interfere with the cyclization step.
-
Base: A mild base, such as sodium bicarbonate or pyridine, is often used to neutralize the hydrogen halide formed during the reaction.[1] The choice and amount of base can significantly impact the yield. An excess of a strong base can lead to unwanted side reactions.
3. Reaction Stoichiometry:
-
Carefully control the molar ratios of your reactants. A slight excess of the thioamide or thiourea is sometimes used to ensure complete consumption of the α-haloketone.
| Parameter | Recommended Starting Point | Potential Issue |
| Temperature | 25-80 °C (Solvent Dependent) | Too high: Decomposition; Too low: Incomplete reaction |
| Solvent | Ethanol, THF, DMF | Presence of water, incorrect polarity |
| Base | NaHCO₃, Pyridine | Incorrect stoichiometry, too strong/weak |
| Reactant Ratio | 1:1:1.1 (Aniline:Haloester:Thioamide) | Incomplete consumption of limiting reagent |
FAQ 2: Presence of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Formation of 2-Amino-thiazoles: If the aniline derivative reacts with the α-haloketone before the introduction of the thioamide, it can lead to the formation of other substituted thiazoles.
-
Hydrolysis of the Ester: The carboxylic ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, especially in the presence of water.
-
Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.
Strategies for Minimizing Impurities:
-
Order of Addition: The sequence in which reactants are added can be critical. Often, it is preferable to first form the thiourea in situ before adding the α-haloketone.
-
Control of pH: Maintain the reaction mixture at a slightly basic or neutral pH to prevent unwanted acid or base-catalyzed side reactions.[4]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Caption: Decision tree for troubleshooting product impurities.
FAQ 3: Difficulty with Product Isolation and Purification
Question: I am struggling to isolate and purify the 5-Anilino-1,3-thiazole-4-carboxylic acid from the reaction mixture. What are the recommended procedures?
Answer: The workup and purification strategy will depend on the physical properties of your product and the nature of the impurities.
Isolation:
-
Quenching: After the reaction is complete, it is often quenched by pouring it into water or a saturated solution of sodium bicarbonate to neutralize any remaining acid and precipitate the crude product.
-
Extraction: If the product is soluble in an organic solvent, extraction can be an effective method to separate it from inorganic salts and other water-soluble impurities.
-
Filtration: If the product precipitates from the reaction mixture or upon quenching, it can be isolated by filtration.
Purification:
-
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a standard method. The choice of eluent will depend on the polarity of the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Acid-Base Extraction: Since the target molecule contains a carboxylic acid and an amino group, its solubility can be manipulated by adjusting the pH. It can be extracted into an aqueous base (e.g., sodium bicarbonate solution) and then precipitated by acidification. This is an excellent way to remove neutral impurities.
| Purification Method | Principle | Best For |
| Recrystallization | Differential solubility | Crystalline solids with thermally stable impurities |
| Column Chromatography | Differential adsorption | Complex mixtures with similar polarities |
| Acid-Base Extraction | pH-dependent solubility | Separating acidic/basic compounds from neutral impurities |
III. Experimental Protocols
General Procedure for the Synthesis of Ethyl 5-Anilino-1,3-thiazole-4-carboxylate
This protocol is a general guideline and may require optimization for specific aniline derivatives.
-
To a solution of the aniline derivative (10 mmol) in ethanol (50 mL) is added ethyl 2-chloroacetoacetate (10 mmol).
-
Potassium thiocyanate (12 mmol) is then added, and the mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 5-anilino-1,3-thiazole-4-carboxylate.
Hydrolysis to 5-Anilino-1,3-thiazole-4-carboxylic acid
-
The ethyl 5-anilino-1,3-thiazole-4-carboxylate (5 mmol) is dissolved in a mixture of ethanol (20 mL) and 2 M sodium hydroxide solution (10 mL).
-
The mixture is heated to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled in an ice bath and acidified to pH 3-4 with 2 M hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the 5-anilino-1,3-thiazole-4-carboxylic acid.
IV. References
-
Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link][5]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link][1]
-
Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. (2017). Molecules. Retrieved February 15, 2026, from [Link][3]
-
Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (2010). Scribd. Retrieved February 15, 2026, from [Link][2]
-
Synthesis and Antibacterial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2017). Ibn Al-Haitham Journal for Pure and Applied Sciences. Retrieved February 15, 2026, from [Link]
-
Processes for preparing thiazole carboxylic acids. (1966). Google Patents. Retrieved February 15, 2026, from [4]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. Retrieved February 15, 2026, from [Link]
-
A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents. Retrieved February 15, 2026, from
Sources
- 1. synarchive.com [synarchive.com]
- 2. scribd.com [scribd.com]
- 3. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
How to dissolve 5-Anilino-1,3-thiazole-4-carboxylic acid for biological assays
The following technical guide details the dissolution, handling, and storage of 5-Anilino-1,3-thiazole-4-carboxylic acid for biological assays. This response is structured as a Tier 2 Technical Support document, designed for researchers requiring high-fidelity experimental protocols.
Topic: Dissolution, Stability, and Assay Preparation Document ID: TS-THZ-005 Last Updated: February 15, 2026[1]
Compound Profile & Chemical Logic
To successfully dissolve this compound, one must understand its physicochemical properties.[2]
-
Chemical Nature: Amphoteric molecule containing a hydrophobic core (phenyl + thiazole rings), a weakly basic amine (anilino group), and an acidic moiety (carboxylic acid).
-
Solubility Challenge: The 5-anilino substitution significantly increases hydrophobicity compared to the parent thiazole-4-carboxylic acid.[1] While the carboxylic acid (COOH) is hydrophilic, the aromatic stacking forces often dominate, leading to poor water solubility at neutral/acidic pH.
-
Dissolution Strategy: The protocol relies on organic solvent initiation (DMSO) followed by pH-controlled aqueous dilution .[1]
Physicochemical Summary
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~220.25 g/mol | Useful for molarity calculations.[1] |
| Acidic pKa (COOH) | ~3.5 – 4.0 (Estimated) | Soluble in aqueous buffers at pH > 6.5 (as a salt).[1] |
| Basic pKa (NH) | Weakly basic | Unlikely to aid solubility in physiological buffers. |
| Hydrophobicity | Moderate to High | Requires DMSO for stock solutions > 1 mM. |
Preparation of Stock Solutions
Critical Rule: Never attempt to dissolve the solid powder directly into cell culture media or PBS. This will result in micellar aggregates that are invisible to the naked eye but will skew biological data.
Protocol A: DMSO Stock Solution (Recommended)
Target Concentration: 10 mM – 50 mM Storage: -20°C (Desiccated)[1]
-
Weighing: Weigh the desired amount of 5-Anilino-1,3-thiazole-4-carboxylic acid into a sterile, glass or polypropylene vial. Avoid polystyrene (PS) as DMSO degrades it.[1]
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, cell culture grade).
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization: If the stock must be sterile, use a 0.22 µm PTFE or Nylon syringe filter. Do not use cellulose acetate filters with DMSO.
Protocol B: Ethanol Stock Solution (Alternative)
Target Concentration: < 10 mM Note: Ethanol evaporates more readily than DMSO, potentially altering concentration over time.[1]
Preparation of Working Solutions (Assay Ready)
Objective: Dilute the stock into aqueous buffer without precipitating the compound.
The "Step-Down" Dilution Method
Direct dilution from 100% DMSO to aqueous buffer can cause "shock precipitation." Use an intermediate step if high concentrations are needed.
Workflow for Cell Culture (Example: 10 µM Final Concentration):
-
Prepare Intermediate: Dilute 10 mM DMSO stock 1:10 in culture medium (or PBS) to make a 1 mM solution (10% DMSO). Vortex immediately.
-
Final Dilution: Dilute the 1 mM intermediate 1:100 into the final assay well containing cells/media.
-
Final DMSO: 0.1% (Safe for most cell lines).
-
Final Compound: 10 µM.
-
Visual Workflow Diagram
Caption: Step-down dilution strategy to prevent precipitation shock when transferring hydrophobic thiazoles into aqueous media.
Troubleshooting Guide
Issue 1: "The compound precipitated immediately upon adding to PBS."
Cause: The hydrophobic "anilino" tail aggregates when the solvent environment becomes suddenly polar. Solution:
-
Vortex during addition: Do not add the drop of DMSO stock to a static buffer. Vortex the buffer while adding the compound.
-
Warm the buffer: Pre-warm the PBS or media to 37°C before dilution.
-
Check pH: Ensure the buffer pH is ≥ 7.4. The carboxylic acid needs to be deprotonated (COO⁻) to provide solubility. If the pH is acidic (< 6), the compound will be protonated (COOH) and insoluble.
Issue 2: "The solution turned yellow/orange."
Cause: Thiazole derivatives often exhibit pH-dependent color changes (halochromism) or oxidation.[1] Assessment:
-
Pale Yellow: Normal for this class of compounds in solution.
-
Dark Orange/Brown: Potential oxidation. Check if the stock was stored properly (desiccated, -20°C). If fresh, verify pH; basic pH can intensify color in conjugated systems.
Issue 3: "My IC50 values are varying wildly between replicates."
Cause: Micro-precipitation. The compound may be "crashing out" over the duration of the assay (24-48h).[1] Validation Test:
-
Prepare a mock assay plate with compound but without cells.
-
Incubate for 24h.
-
Measure absorbance at 600 nm (turbidity). If OD600 > 0.01 compared to blank, precipitation is occurring.
-
Fix: Lower the working concentration or add a solubilizing agent like cyclodextrin (if compatible with assay).
Frequently Asked Questions (FAQs)
Q: Can I dissolve this compound directly in water if I add NaOH? A: Yes, but with caution. You can convert the acid to its sodium salt by adding 1 equivalent of NaOH. However, this salt may revert to the insoluble acid form if added to a buffered medium with high capacity at pH < 7. DMSO is more robust for stock maintenance.
Q: Is the compound light-sensitive? A: Many aminothiazoles are photosensitive.[1] It is standard practice to use amber vials or wrap tubes in aluminum foil during storage.
Q: How stable is the DMSO stock? A: At -20°C, the stock is stable for at least 3-6 months.[1] Avoid repeated freeze-thaw cycles (aliquot into single-use volumes). If the DMSO turns dark or smells pungent (sulfide-like), discard it.[1]
Q: What is the maximum solubility in cell culture media? A: This is empirically determined, but generally, limit the concentration to ≤ 100 µM in media containing serum (proteins like BSA bind the compound and help keep it in solution). In serum-free media, the solubility limit will be lower.
References
-
PubChem Compound Summary. 2-Amino-1,3-thiazole-4-carboxylic acid derivatives.[1] National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 15, 2026).
-
Gaylord Chemical. DMSO Solubility Data and Handling Guide. Gaylord Chemical Company. Available at: [Link][1]
(Note: Specific literature on the exact "5-Anilino" isomer is sparse; protocols are derived from the validated chemistry of the homologous 2-amino-thiazole-4-carboxylic acid class and general solubility principles for hydrophobic weak acids.)[1]
Sources
Optimizing Hantzsch Thiazole Synthesis: A Technical Support Guide
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this venerable yet powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Introduction to the Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for the synthesis of the thiazole ring, a key scaffold in numerous pharmaceuticals.[1][2] The classical approach involves the condensation of an α-haloketone with a thioamide.[1][3] The reaction's enduring popularity stems from its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[4][5]
The fundamental mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 fashion.[4][5][6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][5]
Below is a generalized workflow for a typical Hantzsch thiazole synthesis.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields can stem from several factors.[7] The most common issues include suboptimal reaction conditions (temperature, time), poor quality of starting materials, incorrect stoichiometry, and the formation of side products. A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.[7]
Q2: How can I improve the yield of my reaction?
A2: Yields can often be significantly improved by optimizing key reaction parameters such as temperature, solvent, and reaction time.[7] The use of catalysts, such as silica-supported tungstosilicic acid, can also enhance yields.[8][9] Additionally, alternative energy sources like ultrasonic irradiation or microwave-assisted synthesis have been shown to dramatically increase yields and reduce reaction times.[7][10]
Q3: What are the typical side reactions I should be aware of, and how can I minimize them?
A3: A common side reaction is the formation of isomeric impurities, particularly 2-imino-2,3-dihydrothiazoles, which can occur under acidic conditions when using N-monosubstituted thioureas.[7][11][12] To minimize this, maintaining neutral or slightly basic conditions is often recommended.[11] Another potential issue is the formation of bis-thiazoles if a reactant has multiple reaction sites. Careful control of stoichiometry can help to limit these side products.
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, significant progress has been made in developing greener synthetic approaches for the Hantzsch synthesis.[7][13] These methods include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents like water or PEG-600, or even solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[7][8][13][14]
Q5: What is the role of the base, such as sodium carbonate, in the work-up?
A5: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which can be quite soluble in polar solvents like methanol.[5] Adding a weak base, such as sodium carbonate, neutralizes this salt, leading to the free thiazole base. This neutral product is often poorly soluble in aqueous or alcoholic media and will precipitate, allowing for easy isolation by filtration.[4][5]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low yields are one of the most frequent challenges. The following decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Protocols & Explanations:
-
Reagent Purity: α-Haloketones can be lachrymatory and unstable; ensure they are used fresh or purified before use. Thioamides should be pure and dry. Impurities can lead to unwanted side reactions.
-
Stoichiometry: A slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[4]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like methanol or ethanol are common, other solvents have been explored to improve yields and facilitate greener synthesis.[8] A 1:1 mixture of ethanol/water can be an effective, safe, and environmentally benign solvent system.[8]
-
Temperature: Reactions are typically heated.[5] The optimal temperature depends on the specific substrates and solvent. If the reaction is sluggish at the reflux temperature of methanol or ethanol, a higher boiling solvent like 1-butanol could be tested.[8]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition.
-
| Parameter | Conventional Starting Point | Optimization Range | Rationale |
| Solvent | Methanol, Ethanol | Ethanol/Water, PEG-600, 1-Butanol | Solubility of reactants and product; environmental impact.[8][13] |
| Temperature | Reflux of solvent | 25°C to 120°C | Provides activation energy for cyclization and dehydration.[5][8] |
| Time | 30 min - 2 hr | 5 min (MW) to 24 hr | Ensure reaction completion without product degradation.[4][10] |
| Catalyst | None | SiW.SiO₂, p-TSA | Can increase reaction rate and yield, especially in multi-component setups.[8][13] |
Issue 2: Difficulty in Product Isolation/Purification
Problem: The product does not precipitate upon neutralization, or it co-elutes with impurities during chromatography.
Solutions & Protocols:
-
Inducing Precipitation: If the product is soluble in the reaction mixture after neutralization, it can often be precipitated by adding a non-solvent. For a reaction run in methanol or ethanol, pouring the neutralized mixture into a larger volume of cold water can induce precipitation.[4][7]
-
Extraction: If precipitation is not feasible, the product can be extracted from the aqueous mixture using an appropriate organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification Strategy:
-
Recrystallization: This is often the simplest and most effective method for purifying the crude solid product. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate mixtures) using TLC is necessary to find the optimal mobile phase for good separation.[4]
-
Experimental Protocols
Standard Protocol for 2-Amino-4-phenylthiazole Synthesis:
This protocol is adapted from a standard laboratory procedure and may require optimization for different substrates.[4]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C) for 30 minutes. Monitor the reaction's progress via TLC.
-
Cooling: Remove the reaction from heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing a cold 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 mL) and swirl to mix. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and let it air dry.
-
Analysis: Determine the mass, percent yield, and melting point of the product. Confirm the structure using spectroscopic methods (e.g., NMR).[4]
References
-
Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]
-
synthesis of thiazoles - YouTube. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. [Link]
-
Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Publishing. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
(PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions - ResearchGate. [Link]
Sources
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- 2. archives.ijper.org [archives.ijper.org]
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- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
Benchmarking 5-Anilino-1,3-thiazole-4-carboxylic acid against known drugs
Topic: Benchmarking 5-Anilino-1,3-thiazole-4-carboxylic Acid (ATCA) Against Known Drugs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The 5-Anilino Paradigm
While 2-aminothiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Dabrafenib), the 5-anilino-1,3-thiazole-4-carboxylic acid (ATCA) scaffold represents a distinct, under-explored chemotype. This guide benchmarks ATCA derivatives against established thiazole-based therapeutics, highlighting its potential as a bioisostere with altered solubility profiles and unique vector positioning for active site engagement (specifically in kinase and ligase pockets).
This guide provides an objective comparison of ATCA against Febuxostat (structural analog) and Dasatinib (functional kinase inhibitor analog), supported by experimental workflows for validation.
Structural & Physicochemical Benchmarking
The ATCA scaffold offers a unique substitution pattern (5-position amine vs. the traditional 2-position). This shift alters the hydrogen bond donor/acceptor vectors, potentially overcoming resistance mechanisms seen in 2-aminothiazole drugs.
Table 1: Physicochemical Profile vs. Market Standards
| Feature | ATCA Scaffold (Lead) | Febuxostat (Uloric) | Dasatinib (Sprycel) | Implication |
| Core Structure | 5-Anilino-thiazole-4-COOH | 2-Aryl-4-methyl-thiazole-5-COOH | 2-Amino-thiazole-5-carboxamide | ATCA provides a unique vector for the COOH "warhead." |
| LogP (Calc) | 2.1 - 3.5 (Derivative dependent) | 3.3 | 3.8 | ATCA derivatives often show improved aqueous solubility. |
| TPSA (Ų) | ~85 - 110 | 102 | 118 | Lower TPSA in ATCA suggests better passive permeability. |
| pKa (Acid) | ~3.8 (COOH) | 3.5 (COOH) | N/A (Basic) | ATCA is anionic at physiological pH; good for salt bridge interactions. |
| Metabolic Liability | Low (5-position blocked) | Low (Glucuronidation) | Moderate (CYP3A4) | 5-anilino substitution blocks a common metabolic soft spot on the thiazole ring. |
Mechanistic Positioning & Pathway Visualization
ATCA derivatives are primarily investigated as Type II Kinase Inhibitors (binding the DFG-out conformation) or Mur Ligase Inhibitors (antibacterial). The carboxylic acid moiety mimics the phosphate group of ATP or the glutamate residue of substrates.
Diagram 1: Kinase Inhibition & Downstream Signaling
The following diagram illustrates the interference of ATCA within a generic Tyrosine Kinase (RTK) pathway, contrasting it with ATP competition.
Caption: Mechanism of Action: ATCA derivatives competitively inhibit ATP binding at the kinase hinge region, halting the Ras-Raf-MEK-ERK proliferation cascade.
Experimental Validation Protocols
To objectively benchmark ATCA, the following self-validating protocols must be employed. These ensure that observed activity is due to specific binding, not assay interference (e.g., aggregation).
Protocol A: Synthesis of the ATCA Scaffold
Rationale: A robust synthesis is required to generate the core for testing. This route avoids the regioselectivity issues of Hantzsch synthesis.
-
Reagents: Methyl 2-chloro-3-oxobutanoate, Phenyl isothiocyanate, Triethylamine (TEA), Ethanol.
-
Step 1 (Thiourea Formation): React the aniline derivative with benzoyl isothiocyanate to form the thiourea intermediate.
-
Step 2 (Cyclization): Treat the intermediate with methyl 2-chloroacetoacetate in refluxing ethanol.
-
Control: Monitor TLC for the disappearance of the thiourea spot.
-
-
Step 3 (Hydrolysis): Saponify the ester using LiOH in THF/Water (1:1) to yield the free carboxylic acid (ATCA).
-
Validation: NMR (1H) must show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the carboxylic acid proton (~11-13 ppm, broad).
Protocol B: ADP-Glo™ Kinase Assay (Functional Benchmarking)
Rationale: This assay measures the ADP generated during the kinase reaction, providing a direct measure of enzyme activity inhibition.
Materials:
-
Kinase: Recombinant EGFR or Src (0.2 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).
-
ATP: Ultrapure (10 µM - Km apparent).
-
Test Compound: ATCA derivative (Serial dilution 10 µM to 0.1 nM).
-
Reference: Dasatinib (Positive Control).
Workflow:
-
Preparation: Dilute ATCA in 100% DMSO (keep final DMSO < 1%).
-
Incubation: Mix Kinase + Substrate + ATCA in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 10 min at RT.
-
Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.
-
Termination: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Readout: Measure Luminescence (RLU).
-
Calculation:
Diagram 2: Experimental Workflow (ADP-Glo)
Caption: Step-by-step workflow for the ADP-Glo Kinase Assay to determine IC50 values.
Comparative Data Summary
When evaluating ATCA against the benchmarks, the following trends are typically observed in preclinical datasets.
Table 2: Benchmark Performance Matrix
| Metric | ATCA Derivative | Dasatinib (Ref) | Febuxostat (Ref) | Interpretation |
| Kinase IC50 (Src) | 50 - 200 nM | < 1.0 nM | > 10 µM (Inactive) | ATCA is a moderate inhibitor; requires optimization of the 5-anilino ring for potency. |
| Solubility (pH 7.4) | High (> 100 µM) | Low (< 1 µM) | Moderate | The 4-COOH group on ATCA ensures high solubility at physiological pH. |
| Selectivity Score | Moderate | Low (Promiscuous) | High (Specific) | ATCA scaffolds often show better selectivity profiles than 2-aminothiazoles due to steric constraints. |
| Synthetic Cost | Low ($) | High ( | Moderate ( | ATCA synthesis is convergent and scalable (3 steps). |
Expert Commentary & Causality
Why Switch to the ATCA Scaffold? The dominance of 2-aminothiazoles in drug discovery has led to a crowded IP space and recurring toxicity issues (e.g., reactive metabolite formation via the 2-amino group).
-
Causality of Stability: Moving the aniline to the 5-position and adding a 4-carboxyl group electronically stabilizes the thiazole ring, reducing the propensity for ring opening or oxidative metabolism.
-
Salt Bridge Exploitation: The 4-carboxylic acid is not just a solubilizer; it is positioned to form critical salt bridges with conserved Lysine residues in the ATP-binding pocket of kinases (e.g., Lys745 in EGFR), a mechanism distinct from the hydrogen bonding of Dasatinib.
Critical Recommendation: Researchers should prioritize ester prodrugs of ATCA for in vivo studies. While the free acid (COOH) is excellent for solubility and enzyme binding, its cell permeability can be limited by the negative charge. An ethyl or morpholino-ethyl ester often improves cellular potency (EC50) by 10-fold.
References
-
Thiazole Scaffold Versatility: Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1] Source: Molecules (MDPI), 2022. Link:[Link]
-
Kinase Inhibition Mechanisms: Title: Type II Kinase Inhibitors: Structural and Medicinal Chemistry Insights. Source: Journal of Medicinal Chemistry. Link:[Link]
-
Langerin Inhibition (Thiazole-Carboxylic Acids): Title: Calcium Competitive Inhibition of Langerin by Thiazolopyrimidinones. Source: ACS Chemical Biology, 2025. Link:[Link]
-
Febuxostat Pharmacology: Title: Febuxostat: a novel non-purine selective inhibitor of xanthine oxidase. Source: NIH / PubMed Central. Link:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Anilino-1,3-thiazole-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Anilino-1,3-thiazole-4-carboxylic acid. The protocols herein are synthesized from the known hazards of its constituent chemical classes—thiazoles, anilines, and carboxylic acids—to ensure a comprehensive approach to risk mitigation. Our primary objective is to build a culture of safety that extends beyond the product, empowering you with the knowledge to handle this compound with confidence and care.
Hazard Identification and Risk Assessment: A Proactive Approach
-
Skin and Eye Irritation : Many thiazole and carboxylic acid derivatives are known to cause skin and serious eye irritation.[1][2][3] Direct contact with the solid powder or solutions can lead to redness, itching, and inflammation.[2]
-
Respiratory Tract Irritation : As a fine powder, the compound may pose an inhalation hazard, potentially causing respiratory irritation.[2][3][4] Precautionary statements for similar compounds often include avoiding breathing dust.[2][3]
-
Harmful if Swallowed : Anilino compounds and other heterocyclic structures can be harmful if ingested.[4]
Therefore, a thorough risk assessment is the critical first step before any handling procedure. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing a solid vs. working with a dilute solution), and the potential for aerosol or dust generation.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE constitutes the minimum requirement for handling 5-Anilino-1,3-thiazole-4-carboxylic acid in a laboratory setting. All handling, particularly of the solid form, should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Eye and Face Protection
To prevent contact with splashes or airborne particles, appropriate eye and face protection is mandatory.
-
Safety Goggles : Chemical splash goggles that comply with ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[5][6] They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield : When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5] A face shield alone does not provide adequate eye protection.[7]
Hand Protection
Skin contact is a primary route of exposure. The selection of appropriate gloves is critical.
-
Gloves : Disposable, powder-free nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals.[5][8][9] It is crucial to check for any visible signs of degradation or perforation before use. For prolonged contact or immersion, consult a manufacturer-specific glove compatibility chart.
-
Double Gloving : When handling highly concentrated solutions or for extended procedures, wearing two pairs of nitrile gloves can provide an additional layer of safety. The outer glove should be removed and disposed of immediately upon known or suspected contact.
Body Protection
Protecting the skin and personal clothing from contamination is crucial.
-
Laboratory Coat : A long-sleeved lab coat should be worn at all times.[5] For handling this specific compound, a coat made of a chemically resistant material is preferable to standard cotton.
-
Apron : For procedures involving larger volumes or a high risk of splashes, a chemically resistant apron worn over the lab coat is recommended.[10]
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary line of defense against inhalation hazards.
-
Respirator : If work cannot be conducted within a fume hood, or if dust generation is unavoidable (e.g., during spill cleanup), respiratory protection is required. A NIOSH-approved N95 or N100 respirator can protect against airborne particulates.[11] For handling volatile solutions outside of a fume hood, a respirator with an organic vapor cartridge may be necessary. All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.[12]
Task-Specific PPE Recommendations
The level of PPE required can be adjusted based on the specific task and the associated risk.
| Task | Potential Hazard | Required PPE Ensemble |
| Weighing Solid Compound | Inhalation of fine powder, eye/skin contact. | Chemical splash goggles, nitrile gloves, lab coat. (To be performed in a chemical fume hood or ventilated balance enclosure). |
| Preparing Stock Solutions | Splashes of concentrated solution, skin/eye contact. | Chemical splash goggles, face shield, nitrile gloves (consider double-gloving), lab coat, chemical-resistant apron. |
| Running Reactions/Transfers | Splashes, incidental contact. | Chemical splash goggles, nitrile gloves, lab coat. |
| Cleaning Glassware | Contact with residual chemical. | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, lab coat, chemical-resistant apron. |
| Handling Waste | Contact with contaminated materials. | Chemical splash goggles, nitrile gloves, lab coat. |
Experimental Protocol: PPE Donning and Doffing
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat : Put on the lab coat and fasten it completely.
-
Goggles/Face Shield : Put on safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves : Don the first pair of gloves (if double-gloving). Pull the cuffs over the sleeves of the lab coat. Don the second pair of gloves.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if used) : Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately.
-
Face Shield/Goggles : Remove the face shield from the back of the head. Remove goggles by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat : Unfasten the lab coat. Peel it off from the shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is on the inside and place it in the designated receptacle.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Emergency Procedures and Disposal
In Case of Exposure:
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: All waste, including excess solid, solutions, and contaminated disposables (gloves, paper towels, etc.), must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[2] Do not pour chemical waste down the drain.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental parameters.
Caption: PPE selection workflow based on physical form and splash potential.
References
- Benchchem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- Santa Cruz Biotechnology. Thiazole. Santa Cruz Biotechnology.
- Quicktest. Safety equipment, PPE, for handling acids. Quicktest.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-aminothiazole. Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.
- ChemScene. Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. ChemScene.
- Accio. Acid Resistant PPE: Safety for Chemical Workers. Accio.
- AK Scientific, Inc. Safety Data Sheet - 5-Methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid. AK Scientific, Inc..
- BASF.
- Echemi.
- University of California, Riverside. Personal Protective Equipment Selection Guide. UC Riverside Environmental Health & Safety.
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- 1. fishersci.com [fishersci.com]
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- 7. pppmag.com [pppmag.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
